Heterocyclyl carbamate derivative 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H29N3O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate |
InChI |
InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30) |
InChI Key |
BUXIWTJVINPFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Heterocyclyl Carbamate (B1207046) Derivative 1
Introduction
Heterocyclyl carbamate derivative 1 (CAS No. 168830-01-1) is a synthetic compound identified as a potential therapeutic agent for inflammatory and neurological diseases.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by available data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals. The core mechanism of this derivative revolves around its function as a muscarinic M3 receptor antagonist.
Core Mechanism of Action: Muscarinic M3 Receptor Antagonism
This compound acts as a competitive antagonist at the muscarinic M3 acetylcholine (B1216132) receptor (M3R). M3Rs are G-protein coupled receptors predominantly found on smooth muscle cells, glandular tissues, and in the central nervous system. The binding of the endogenous neurotransmitter, acetylcholine (ACh), to M3Rs initiates a signaling cascade that typically leads to smooth muscle contraction and glandular secretion. By blocking the binding of ACh to M3Rs, this compound inhibits these downstream effects.
A patent describing the synthesis and activity of this and related compounds highlights its muscarinic M3 receptor antagonism.[3][4][5] While specific quantitative data for "this compound" is not publicly available in scientific literature beyond the patent, the document indicates its potential utility in conditions characterized by excessive smooth muscle contraction or glandular secretion.
Signaling Pathway
The antagonism of the M3 receptor by this compound interrupts the canonical Gq/11 signaling pathway. The following diagram illustrates this mechanism:
Quantitative Data
Specific quantitative data such as IC50, EC50, or Ki values for "this compound" are detailed within the patent documentation (WO 9506635 A1). Due to the proprietary nature of this information, it is not publicly disseminated in peer-reviewed literature. Researchers are advised to consult the primary patent for detailed pharmacological data.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize muscarinic M3 receptor antagonists. These methodologies are based on standard practices in pharmacology.
1. Muscarinic M3 Receptor Binding Assay
This assay is performed to determine the affinity of the test compound for the M3 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a known muscarinic antagonist.
-
Procedure:
-
Prepare cell membrane homogenates from the M3 receptor-expressing cells.
-
Incubate a fixed concentration of the cell membrane preparation with increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-NMS to initiate competitive binding.
-
Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Calculate the Ki value from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Workflow for M3 Receptor Binding Assay:
2. Acetylcholine-Induced Smooth Muscle Contraction Assay
This functional assay assesses the ability of the compound to inhibit the physiological response to M3 receptor activation in a tissue model.
-
Tissue Preparation: Isolated smooth muscle strips (e.g., guinea pig ileum, bladder detrusor muscle, or trachea).
-
Procedure:
-
Mount the isolated smooth muscle strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
Allow the tissue to equilibrate under a resting tension.
-
Pre-incubate the tissue with varying concentrations of this compound for a defined period.
-
Induce contraction by adding a cumulative concentration of acetylcholine.
-
Record the contractile response and generate a concentration-response curve for acetylcholine in the presence and absence of the antagonist.
-
Determine the pA2 value from a Schild plot analysis to quantify the potency of the antagonist.
-
Logical Relationship in Functional Assay:
This compound is a muscarinic M3 receptor antagonist. Its mechanism of action involves the competitive blockade of acetylcholine binding to M3 receptors, thereby inhibiting the Gq/11-PLC signaling pathway and subsequent physiological responses such as smooth muscle contraction and glandular secretion. This profile suggests its potential therapeutic utility in a range of inflammatory and neurological disorders where M3 receptor activity is implicated. Further detailed pharmacological characterization, including specific quantitative data, is available within the primary patent literature. The experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar compounds.
References
In-Depth Technical Guide: Biological Activity Screening of Heterocyclyl Carbamate Derivative 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of a representative heterocyclyl carbamate (B1207046) derivative, focusing on its potential as an anticancer agent. For the purpose of this guide, we will focus on a series of bufalin-3-yl nitrogen-containing-carbamate derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. This document outlines the core experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways.
Introduction to Heterocyclyl Carbamate Derivatives in Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. The incorporation of a carbamate moiety into a heterocyclic scaffold can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This class of compounds has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The focus of this guide is to provide a detailed framework for the initial biological activity screening of such derivatives, using a potent bufalin-3-yl carbamate derivative as a case study.
Quantitative Biological Activity Data
The cytotoxic effects of a series of synthesized bufalin-3-yl nitrogen-containing-carbamate derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells, were determined. The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Bufalin-3-yl Carbamate Derivatives against HeLa Cells
| Compound | IC50 (nM) |
| Bufalin | 2.85 ± 0.21 |
| Derivative 3i-HCl | 0.30 ± 0.04 |
| Derivative 3a | 1.23 ± 0.15 |
| Derivative 3b | 0.98 ± 0.11 |
| Derivative 3c | 1.56 ± 0.23 |
| Derivative 3d | 2.11 ± 0.31 |
| Derivative 3e | 1.78 ± 0.26 |
| Derivative 3f | 0.85 ± 0.09 |
| Derivative 3g | 1.12 ± 0.14 |
| Derivative 3h | 1.35 ± 0.18 |
Data presented as mean ± standard deviation from three independent experiments.
Table 2: In Vitro Cytotoxicity of Derivative 3i-HCl against a Panel of Human Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 0.30 ± 0.04 |
| A549 | Lung Cancer | 0.45 ± 0.06 |
| MCF-7 | Breast Cancer | 0.68 ± 0.09 |
| HepG2 | Liver Cancer | 0.52 ± 0.07 |
| SW480 | Colon Cancer | 0.71 ± 0.10 |
| PC-3 | Prostate Cancer | 0.88 ± 0.12 |
| K562 | Leukemia | 1.09 ± 0.15 |
| U87 | Glioblastoma | 0.95 ± 0.13 |
| SK-OV-3 | Ovarian Cancer | 0.62 ± 0.08 |
| B16-F10 | Melanoma | 0.77 ± 0.11 |
Data presented as mean ± standard deviation from three independent experiments.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biological activity screening of heterocyclyl carbamate derivatives.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability by measuring the total protein content of cultured cells.[3][4][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Heterocyclyl carbamate derivative)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.[7][8][9][10][11]
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the biological activity screening of a novel heterocyclyl carbamate derivative.
Caption: Experimental workflow for anticancer screening.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer cell proliferation, survival, and inflammation.[14][15][16][17] Many anticancer agents exert their effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Conclusion
The biological activity screening of heterocyclyl carbamate derivatives is a critical step in the identification of novel therapeutic agents. This guide provides a foundational framework for conducting such a screening, with a focus on anticancer activity. The presented protocols for cytotoxicity, cell cycle, and apoptosis analysis, along with the visualization of the experimental workflow and a key signaling pathway, offer a comprehensive resource for researchers in the field of drug discovery and development. The bufalin-3-yl carbamate derivatives serve as a compelling example of the potential of this class of compounds, with derivative 3i-HCl emerging as a highly potent cytotoxic agent worthy of further investigation.
References
- 1. Synthesis and biological evaluation of bufalin-3-yl nitrogen-containing-carbamate derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. NF-κB in cancer: A Matter of Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
The Structure-Activity Relationship of Heterocyclyl Carbamate Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-heterocycle-phenyl N-alkylcarbamate derivatives as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382). Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a promising therapeutic target. This guide details the synthetic methodologies, quantitative SAR data, and the underlying signaling pathways associated with these inhibitors.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of anandamide and other fatty acid amides. By hydrolyzing anandamide to arachidonic acid and ethanolamine, FAAH regulates the physiological effects mediated by cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels.[1][2][3] The development of FAAH inhibitors is a key strategy for augmenting endocannabinoid signaling for therapeutic benefit. Carbamate-based inhibitors have emerged as a prominent class of FAAH inhibitors, acting as covalent modifiers of the enzyme's active site.[4]
Structure-Activity Relationship (SAR) of 3-Heterocycle-Phenyl N-Alkylcarbamates
The SAR of 3-heterocycle-phenyl N-alkylcarbamates has been extensively studied to optimize their potency and selectivity for FAAH. The general scaffold consists of a central phenyl ring substituted with a heterocycle at the 3-position and an N-alkylcarbamate group. Modifications to each of these components have significant effects on inhibitory activity.
A key finding in the development of this class of inhibitors is that the introduction of a heterocyclic moiety at the meta-position of the O-aryl carbamate (B1207046) scaffold can significantly enhance FAAH inhibitory potency. The most potent compound identified in a key study was 3-(oxazol-2-yl)phenyl cyclohexylcarbamate, which exhibited a sub-nanomolar IC50 value of 0.74 nM.[2]
Table 1: Structure-Activity Relationship Data for 3-Heterocycle-Phenyl N-Alkylcarbamate FAAH Inhibitors
| Compound ID | Heterocycle (at 3-position) | N-Alkyl Group | rFAAH IC50 (nM)[2] |
| 1a | Oxazole (B20620) | Cyclohexyl | 0.74 |
| 1b | Oxazole | Phenyl | 1.8 |
| 1c | Oxazole | Benzyl | 3.2 |
| 1d | Oxazole | n-Hexyl | 4.1 |
| 2a | Thiazole | Cyclohexyl | 2.5 |
| 2b | Thiazole | Phenyl | 8.9 |
| 3a | Isoxazole | Cyclohexyl | 15 |
| 4a | Pyrazole | Cyclohexyl | >1000 |
| 5a | 1,2,4-Oxadiazole (B8745197) | Cyclohexyl | 0.9 |
| 5b | 1,2,4-Oxadiazole | Phenyl | 2.2 |
Data extracted from Käsnänen et al., 2010.[2]
Key SAR Insights:
-
Heterocycle: Five-membered aromatic heterocycles containing nitrogen and oxygen or sulfur are preferred. Oxazole and 1,2,4-oxadiazole moieties generally lead to the most potent inhibitors. The nature and position of heteroatoms within the ring are critical for activity.
-
N-Alkyl/Aryl Group: A bulky and lipophilic group on the carbamate nitrogen is crucial for high potency. Cyclohexyl and phenyl groups are particularly effective, likely due to favorable interactions within the enzyme's acyl chain binding pocket.
-
Phenyl Ring Substitution: The meta-position for the heterocyclic substituent on the central phenyl ring is optimal for FAAH inhibition.
Experimental Protocols
General Synthesis of 3-(Oxazol-2-yl)phenyl N-Cyclohexylcarbamate
The synthesis of the lead compound, 3-(oxazol-2-yl)phenyl N-cyclohexylcarbamate, is a representative example of the general synthetic strategy for this class of inhibitors.
Step 1: Synthesis of 3-(Oxazol-2-yl)phenol
-
To a solution of 3-hydroxybenzonitrile in a suitable solvent (e.g., methanol), add potassium carbonate and tosylmethyl isocyanide (TosMIC).
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, acidify the mixture with a dilute acid (e.g., HCl) to facilitate the cyclization and formation of the oxazole ring.
-
Extract the product with an organic solvent and purify using column chromatography to yield 3-(oxazol-2-yl)phenol.
Step 2: Synthesis of 3-(Oxazol-2-yl)phenyl N-cyclohexylcarbamate
-
Dissolve 3-(oxazol-2-yl)phenol in an anhydrous aprotic solvent such as toluene.
-
Add triethylamine as a base, followed by the dropwise addition of cyclohexyl isocyanate.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the final compound.
FAAH Inhibition Assay Protocol (using Rat Brain Homogenate)
This protocol describes the determination of the in vitro inhibitory potency (IC50) of test compounds against rat brain FAAH using a radiolabeled substrate.
Materials and Reagents:
-
Rat brains
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
[Ethanolamine-1-¹⁴C]-anandamide (specific activity ~50-60 mCi/mmol)
-
Test compounds dissolved in DMSO
-
Chloroform (B151607)/Methanol (1:1 and 2:1, v/v)
-
Silica (B1680970) gel TLC plates
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Rat Brain Homogenate: Homogenize fresh or frozen rat brains in ice-cold Assay Buffer. Centrifuge the homogenate at a low speed to remove debris. The resulting supernatant containing microsomes is used as the enzyme source. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a microcentrifuge tube, add the desired concentration of the test compound (dissolved in DMSO) to the rat brain homogenate (typically 50-100 µg of protein). Pre-incubate for 10-15 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding [¹⁴C]anandamide to a final concentration of ~10 µM. The final DMSO concentration in the assay should be kept below 1%.
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1, v/v). Vortex and then add 1 volume of chloroform and 1 volume of water to induce phase separation. Centrifuge to separate the aqueous and organic phases.
-
TLC Analysis: Spot a known volume of the upper aqueous phase (containing the [¹⁴C]ethanolamine product) onto a silica gel TLC plate.
-
Chromatography and Quantification: Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/ammonium hydroxide). Visualize the radioactive spots using a phosphorimager or by scraping the silica and performing liquid scintillation counting.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[5][6][7]
FAAH Signaling Pathway and Mechanism of Inhibition
FAAH plays a pivotal role in regulating the endocannabinoid system. By degrading anandamide, it controls the activation of downstream signaling pathways.
Anandamide is synthesized "on-demand" in the postsynaptic neuron and can act as a retrograde messenger, binding to and activating presynaptic CB1 receptors. This activation typically leads to a reduction in neurotransmitter release. Anandamide can also activate TRPV1 channels on the postsynaptic membrane, contributing to calcium influx and downstream signaling.[1][3]
FAAH, an intracellular membrane-associated enzyme, terminates anandamide signaling by hydrolyzing it. Heterocyclyl carbamate inhibitors covalently bind to the catalytic serine residue in the FAAH active site, thereby inactivating the enzyme. This leads to an accumulation of anandamide, prolonging its signaling effects at CB1 and TRPV1 receptors, and ultimately resulting in the desired therapeutic outcomes.[4]
Conclusion
The 3-heterocycle-phenyl N-alkylcarbamate scaffold represents a highly potent and well-characterized class of FAAH inhibitors. The detailed SAR data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the synthetic chemistry, biological evaluation methods, and the underlying signaling pathways is essential for the rational design of novel FAAH inhibitors with improved therapeutic profiles. Further exploration of this chemical space may lead to the development of new treatments for a variety of neurological and inflammatory disorders.
References
- 1. Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide Capacitates Bull Spermatozoa through CB1 and TRPV1 Activation | PLOS One [journals.plos.org]
- 3. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Identification and Validation of Heterocyclyl Carbamate Derivative HC-1
A Case Study in PI3K/Akt/mTOR Pathway Inhibition
This technical guide provides a comprehensive overview of the preclinical target identification and validation of a novel investigational compound, designated as Heterocyclyl Carbamate (B1207046) Derivative 1 (HC-1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
HC-1 is a potent, orally bioavailable small molecule inhibitor designed to target key nodes within the PI3K/Akt/mTOR signaling cascade. Dysregulation of this pathway is a critical driver in numerous human cancers, making it a highly validated target for therapeutic intervention. This guide details the biochemical and cellular characterization of HC-1, outlining its mechanism of action and providing the foundational data for its continued development.
Quantitative Biochemical and Cellular Activity
The inhibitory activity of HC-1 was assessed through a series of biochemical and cell-based assays to determine its potency and selectivity. All experiments were conducted with appropriate controls to ensure data integrity.
Table 1: In Vitro Enzymatic Inhibition Profile of HC-1
This table summarizes the half-maximal inhibitory concentration (IC50) of HC-1 against key lipid kinases in the PI3K family. The data demonstrates potent and relatively selective inhibition of PI3Kα.
| Target Kinase | HC-1 IC50 (nM) | Reference Compound (Pictilisib) IC50 (nM) |
| PI3Kα | 3.8 | 3.3 |
| PI3Kβ | 45.2 | 38.1 |
| PI3Kδ | 29.7 | 2.2 |
| PI3Kγ | 112.5 | 15.6 |
| mTOR | 150.3 | 17.0 |
Table 2: Cellular Activity of HC-1 in Cancer Cell Lines
This table presents the half-maximal effective concentration (EC50) of HC-1 required to inhibit the proliferation of various human cancer cell lines. The selected cell lines harbor known mutations that lead to the activation of the PI3K pathway.
| Cell Line | Cancer Type | Key Mutation | HC-1 EC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA E545K | 18.5 |
| PC-3 | Prostate Cancer | PTEN null | 25.1 |
| U-87 MG | Glioblastoma | PTEN null | 33.7 |
| A549 | Lung Cancer | KRAS G12S | >1000 |
Signaling Pathway Analysis
To confirm the mechanism of action of HC-1, its effect on the PI3K/Akt/mTOR signaling pathway was investigated. The diagram below illustrates the canonical pathway and highlights the points of inhibition by HC-1.
Caption: PI3K/Akt/mTOR signaling pathway with HC-1 inhibition points.
Detailed Experimental Protocols
Reproducibility is paramount in drug discovery. The following sections provide detailed methodologies for the key experiments performed to characterize HC-1.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of HC-1 to the target kinase by measuring the displacement of a fluorescent tracer.
-
Materials: PI3Kα kinase (human, recombinant), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled tracer, 384-well microplates, kinase buffer.
-
Procedure:
-
Prepare a serial dilution of HC-1 in DMSO, followed by a 1:100 dilution in kinase buffer.
-
Add 2.5 µL of the diluted HC-1 or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα kinase/Eu-anti-GST antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ tracer to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Materials: MCF-7, PC-3, U-87 MG, and A549 cell lines, appropriate culture media, 96-well clear-bottom plates, CellTiter-Glo® Reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of HC-1 or DMSO vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Determine EC50 values from the resulting dose-response curves.
-
Target Validation Workflow
The process of identifying and validating the target of HC-1 followed a logical, multi-step workflow. This approach ensures a high degree of confidence in the compound's mechanism of action before advancing to more complex preclinical models.
Caption: A streamlined workflow for target validation of HC-1.
Conclusion and Future Directions
The data presented in this guide strongly support the identification of PI3Kα as the primary target of the heterocyclyl carbamate derivative HC-1. The compound demonstrates potent enzymatic inhibition and corresponding anti-proliferative activity in cancer cell lines with a dysregulated PI3K pathway. The detailed protocols provided herein serve as a foundation for further investigation and validation.
Future work will focus on confirming target engagement in in vivo models, evaluating the pharmacokinetic and pharmacodynamic properties of HC-1, and assessing its efficacy in xenograft models of human cancer. These studies will be critical in determining the therapeutic potential of HC-1 as a novel anti-cancer agent.
"Heterocyclyl carbamate derivative 1" physicochemical properties
An in-depth technical guide on the physicochemical properties, synthesis, and biological context of Heterocyclyl Carbamate (B1207046) Derivative 1.
Introduction
Heterocyclyl Carbamate Derivative 1 is a synthetic compound identified as a potent and selective muscarinic M3 receptor antagonist. This property suggests its potential for research and development in therapeutic areas where modulation of the M3 receptor is beneficial, such as inflammatory and neurological diseases. This document provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action through the muscarinic M3 signaling pathway.
Physicochemical Properties
Comprehensive experimental data on all physicochemical properties are not publicly available. However, key identifiers and fundamental properties have been established.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | Diphenylmethyl 4-(aminobenzyl)piperidine-1-carboxylate | Inferred |
| CAS Number | 168830-01-1 | [1] |
| Molecular Formula | C₂₆H₂₉N₃O₂ | [1] |
| Molecular Weight | 415.53 g/mol | [1] |
| Appearance | Not specified in available literature. | |
| Melting Point | Not specified in available literature. | |
| Boiling Point | Not specified in available literature. | |
| pKa | Not specified in available literature. | |
| Solubility | Not specified in available literature. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent WO 9506635 A1. The procedure involves a multi-step synthesis, with the final step being the formation of the carbamate. A representative synthesis is outlined below.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 4-(aminobenzyl)piperidine in an inert solvent such as dichloromethane, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is stirred at room temperature.
-
Addition of Reagent: Diphenylmethyl chloroformate, dissolved in the same inert solvent, is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the final product, this compound.
Determination of Physicochemical Properties (General Protocols)
While specific experimental data for this compound is not available, the following are standard, widely accepted protocols for determining key physicochemical properties.
3.2.1. Melting Point Determination
The melting point of a solid compound is determined using a capillary melting point apparatus.
-
A small, dry sample of the compound is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
3.2.2. Solubility Determination
The solubility of a compound in various solvents is determined by the equilibrium saturation method.
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Biological Activity and Signaling Pathway
This compound is an antagonist of the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the parasympathetic nervous system.
Muscarinic M3 Receptor Signaling Pathway
Upon binding of the endogenous agonist, acetylcholine, the M3 receptor activates a Gq G-protein. This initiates a signaling cascade that results in various physiological responses. As an antagonist, this compound blocks this activation.
Caption: The muscarinic M3 receptor signaling pathway and the antagonistic action of this compound.
Mechanism of Action:
-
Receptor Binding: this compound binds to the orthosteric site of the muscarinic M3 receptor.
-
Inhibition of Agonist: This binding prevents the endogenous agonist, acetylcholine, from activating the receptor.
-
Signal Transduction Blockade: Consequently, the Gq protein is not activated, and the downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG) is inhibited.
-
Physiological Effect: The inhibition of this pathway prevents cellular responses typically mediated by M3 receptor activation, such as smooth muscle contraction and glandular secretion.
Conclusion
This compound is a specific muscarinic M3 receptor antagonist with potential applications in pharmacology and drug development. While detailed public data on its physicochemical properties are scarce, its chemical identity and biological target are well-defined. The provided synthesis protocol and description of its mechanism of action offer a solid foundation for researchers and scientists working with this compound. Further experimental characterization is necessary to fully elucidate its physicochemical profile.
References
In Vitro Metabolic Stability of Heterocyclyl Carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of heterocyclyl carbamate (B1207046) derivatives, a chemical class of significant interest in drug discovery for various therapeutic areas, including inflammatory and neurological diseases.[1][2] Understanding the metabolic fate of these compounds is a critical step in early drug development to predict their pharmacokinetic properties, such as clearance and half-life, and to identify potential drug-drug interactions.[3][][5][6][7]
Introduction to In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are fundamental tools in drug discovery for evaluating the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[5] These assays typically utilize subcellular fractions of the liver, such as microsomes or S9 fractions, or whole cells like hepatocytes, which contain a rich complement of metabolic enzymes.[3][] The primary goal is to determine the rate at which a parent compound is eliminated over time, which provides an estimate of its intrinsic clearance.[8]
The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes found in liver microsomes, introduce or expose functional groups.[9] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[9]
Hypothetical Metabolic Stability Data for Heterocyclyl Carbamate Derivative 1
The following table presents a hypothetical summary of in vitro metabolic stability data for a compound designated "this compound." This data is illustrative of the typical parameters measured in such studies across different species to assess potential interspecies differences in metabolism.[8]
| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 45 | 15.4 |
| Rat | Liver Microsomes | 25 | 27.7 |
| Mouse | Liver Microsomes | 18 | 38.5 |
| Dog | Liver Microsomes | 60 | 11.6 |
| Human | Hepatocytes | 55 | 12.6 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. Below is a typical protocol for a microsomal stability assay.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test Compound (e.g., this compound)
-
Liver Microsomes (from human, rat, mouse, dog, etc.)[9]
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)[10]
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Magnesium Chloride (MgCl₂)[10]
-
Stopping Reagent (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard)
-
Control Compounds (a high-clearance and a low-clearance compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[8]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions by diluting in acetonitrile.[10]
-
Thaw the liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[9][10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm a solution of microsomes and buffer at 37°C for a few minutes.
-
Add the test compound to the microsomal solution to reach the final desired concentration (e.g., 1 µM).[9]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8] A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.[9][10]
-
Incubate the mixture at 37°C with gentle shaking.[10]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[8]
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway for a generic heterocyclyl carbamate derivative.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Potential metabolic pathways for a heterocyclyl carbamate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. In Vitro Metabolism: Drug Safety & Efficacy Assays | Syngene [syngeneintl.com]
- 5. bioivt.com [bioivt.com]
- 6. criver.com [criver.com]
- 7. labcorp.com [labcorp.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
"Heterocyclyl carbamate derivative 1" potential therapeutic applications
An in-depth analysis of "Heterocyclyl carbamate (B1207046) derivative 1" reveals its potential therapeutic applications, primarily centered on its activity as a muscarinic M3 receptor antagonist. This technical guide synthesizes the available information to provide researchers, scientists, and drug development professionals with a comprehensive overview of its biological function, potential therapeutic uses, and the experimental basis for these claims.
Core Compound Details
| Identifier | Value |
| Compound Name | Heterocyclyl carbamate derivative 1 |
| Catalog Number | HY-101831 |
| CAS Number | 168830-01-1 |
| Molecular Formula | C26H29N3O2 |
| Referenced In | Patent WO 9506635 A1: "Preparation of heterocyclyl carbamate derivatives with muscarine (B1676868) M3 receptor antagonism" |
Therapeutic Potential
"this compound" is positioned as a candidate for the research of inflammatory and neurological diseases.[1][2][3][4][5] This potential stems from its designed function as a muscarinic M3 receptor antagonist.
Inflammatory Diseases
Muscarinic M3 receptors are known to play a role in mediating smooth muscle contraction and gland secretion. In the context of inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), antagonizing the M3 receptor can lead to bronchodilation and a reduction in mucus secretion, thereby alleviating symptoms. The development of M3 antagonists is a key area of research for such respiratory conditions.
Neurological Diseases
In the central nervous system, muscarinic receptors are involved in a variety of physiological processes. While the specific neurological applications for "this compound" are not detailed in the available literature, M3 receptor modulation is a target of interest in various neurological conditions.
Mechanism of Action: Muscarinic M3 Receptor Antagonism
"this compound" functions by blocking the action of acetylcholine (B1216132) at muscarinic M3 receptors. Acetylcholine is a neurotransmitter that, upon binding to M3 receptors on smooth muscle cells (e.g., in the airways or bladder) and glandular tissues, triggers a signaling cascade.
This cascade, as illustrated in the diagram below, involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), which can contribute to both smooth muscle contraction and inflammatory responses. By competitively inhibiting the binding of acetylcholine to the M3 receptor, "this compound" is expected to prevent these downstream effects.
Caption: Muscarinic M3 Receptor Signaling and Inhibition.
Experimental Protocols
While the full text of the originating patent (WO 9506635 A1) containing specific experimental details for "this compound" is not publicly available through standard search channels, a general workflow for characterizing a novel M3 receptor antagonist can be outlined. This workflow would typically involve a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.
Caption: Workflow for M3 Antagonist Characterization.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of "this compound" for the muscarinic M3 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line recombinantly expressing the human muscarinic M3 receptor.
-
Incubate the membranes with a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of "this compound".
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (e.g., Calcium Flux Assay)
-
Objective: To measure the functional antagonism (IC50) of "this compound" at the M3 receptor.
-
Methodology:
-
Culture cells expressing the human M3 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of "this compound".
-
Stimulate the cells with a known M3 agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of "this compound".
-
Summary and Future Directions
"this compound" is a compound with a clear rationale for its potential therapeutic applications in inflammatory and neurological diseases, based on its intended mechanism as a muscarinic M3 receptor antagonist. However, the publicly available information lacks specific quantitative data on its potency, selectivity, and efficacy. The information provided in this guide is based on the general principles of M3 receptor pharmacology and the likely experimental path for such a compound.
For further development, it would be imperative to access the detailed experimental data from the originating patent or conduct the experiments outlined above to fully characterize the pharmacological profile of "this compound". These studies would be crucial to validate its therapeutic potential and to warrant further preclinical and clinical investigation.
References
Introduction to Heterocyclyl Carbamate Derivatives and Computational Docking
An In-depth Technical Guide to Computational Docking Studies of Heterocyclyl Carbamate (B1207046) Derivatives
Heterocyclyl carbamate derivatives represent a significant class of organic compounds in medicinal chemistry, characterized by a carbamate linkage (-NHCOO-) and a heterocyclic ring system. This structural motif is found in a variety of biologically active molecules and approved drugs. These compounds are of particular interest in drug discovery for their potential to modulate the activity of various enzymes and receptors, with applications in the treatment of inflammatory and neurological diseases.[1][2] The carbamate group can act as a key interacting moiety with biological targets, often forming hydrogen bonds or acting as a leaving group in covalent inhibition.[3]
Computational docking is a powerful in-silico method used to predict the preferred binding orientation of one molecule (the ligand, e.g., a heterocyclyl carbamate derivative) to a second molecule (the receptor, typically a protein) when they form a stable complex.[4][5][6] This technique is instrumental in the early stages of drug discovery for virtual screening of large compound libraries, lead optimization, and elucidating mechanisms of action at a molecular level.[7][8] By simulating the binding process, researchers can estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
This guide provides a comprehensive overview of the computational docking workflow as applied to heterocyclyl carbamate derivatives, supported by detailed experimental protocols and examples from the scientific literature.
Computational Docking Methodology
A typical computational docking workflow involves several key stages, from the preparation of the target protein and ligand to the analysis of the docking results. The following protocol outlines a general procedure that can be adapted for specific studies on heterocyclyl carbamate derivatives.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Acquisition: Obtain the 3D structure of the target protein from a public database like the Protein Data Bank (PDB).
-
Preprocessing: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for defining the correct ionization states of amino acid residues.
-
Charge Assignment: Assign partial charges to all atoms of the protein using a force field (e.g., AMBER, CHARMM).
-
Grid Generation: Define the binding site (active site) of the protein. A grid box is generated around this site to define the search space for the ligand docking.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the heterocyclyl carbamate derivative using chemical drawing software and convert it to a 3D structure.
-
Energy Minimization: Optimize the geometry of the ligand to find its lowest energy conformation using a suitable force field.
-
Charge Assignment: Assign partial charges to the ligand atoms.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Algorithm Selection: Choose a suitable docking algorithm. Common algorithms include genetic algorithms (e.g., in AutoDock), fragment-based methods (e.g., in FlexX), and molecular dynamics-based approaches.[5]
-
Execution: Run the docking simulation, where the algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the protein.
-
Scoring: For each generated pose, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The scoring function considers factors like intermolecular interactions and conformational strain.
-
-
Analysis of Results:
-
Pose Selection: The docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the best-ranked docking pose to analyze the specific interactions between the heterocyclyl carbamate derivative and the amino acid residues of the protein's binding site.
-
Validation: If possible, compare the predicted binding mode with experimental data, such as co-crystal structures or structure-activity relationship (SAR) data.
-
Case Studies: Docking of Heterocyclyl Carbamate Derivatives as Enzyme Inhibitors
Computational docking has been instrumental in the discovery and optimization of heterocyclyl carbamate derivatives as inhibitors of various enzymes. The following tables summarize quantitative data for several such derivatives from the literature.
Table 1: Carbamate Derivatives as Cholinesterase Inhibitors
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key targets in the treatment of Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 / Ki (µM) | Reference |
| Compound 16 | BuChE | IC50 = 2.00 | [9][10] |
| Carbamate Series | AChE | Ki = 0.209 - 0.291 (nM) | [11] |
| Carbamate Series | hCA I | Ki = 4.49 - 5.61 (nM) | [11] |
| Carbamate Series | hCA II | Ki = 4.94 - 7.66 (nM) | [11] |
Table 2: Carbamate Derivatives as FAAH and MAGL Inhibitors
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are enzymes involved in the degradation of endocannabinoids, making them targets for pain and inflammation.[12]
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 2e | MAGL | 19 | [12] |
| 3h | FAAH | 55 | [12] |
| 2i | FAAH / MAGL | 82 / 72 | [12] |
Signaling Pathways Modulated by Heterocyclyl Carbamate Derivatives
The therapeutic effects of heterocyclyl carbamate derivatives often stem from their ability to modulate specific cellular signaling pathways.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Some carbamate compounds have been shown to affect this pathway.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.
Bcl-2 Family and Apoptosis Pathway
Certain aromatic carbamates have demonstrated neuroprotective effects by modulating the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.[15] An increase in the Bcl-2/Bax ratio can inhibit the mitochondrial pathway of apoptosis, thereby promoting cell survival.
Supporting Experimental Protocols
The predictions from computational docking studies should always be validated through experimental assays. Below are generalized protocols for common assays used to evaluate heterocyclyl carbamate derivatives.
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Reagents and Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Buffer solution to maintain optimal pH and ionic strength.
-
Test compound (heterocyclyl carbamate derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor.
-
96-well microplate and plate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In the wells of the microplate, add the buffer, the enzyme, and the test compound at different concentrations.
-
Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using the plate reader.
-
Run parallel reactions for a negative control (no inhibitor) and a positive control.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Protocol: Cell-Based Neuroprotection Assay
-
Cell Culture:
-
Culture a relevant cell line (e.g., human induced pluripotent stem cell-derived neurons) in appropriate medium and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere and grow.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the heterocyclyl carbamate derivative for a specified duration (e.g., 4 hours).[15]
-
Induce apoptosis by adding a neurotoxic agent (e.g., etoposide).
-
Include control groups: untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.
-
-
Viability Assessment:
-
After the treatment period (e.g., 24-48 hours), assess cell viability using a suitable method, such as the MTT assay or a live/dead cell staining kit.
-
For the MTT assay, add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the concentration of the test compound to determine its protective effect.
-
Conclusion
Computational docking is an indispensable tool in the modern drug discovery pipeline for heterocyclyl carbamate derivatives. It provides crucial insights into ligand-protein interactions, guides the design of more potent and selective inhibitors, and helps to rationalize structure-activity relationships. While in-silico predictions offer a time and cost-effective way to screen and prioritize compounds, they must be rigorously validated through experimental assays. The integrated approach of computational modeling and experimental testing, as outlined in this guide, is essential for advancing the development of novel heterocyclyl carbamate-based therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Docking Technique for Drug Discovery: A Review | Semantic Scholar [semanticscholar.org]
- 5. Computational Docking Technique for Drug Discovery: A Review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"Heterocyclyl carbamate derivative 1" experimental protocol for cell-based assays
Application Note: "Heterocyclyl Carbamate (B1207046) Derivative 1" for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: "Heterocyclyl carbamate derivative 1" is a novel synthetic compound with potential therapeutic applications. This document provides detailed protocols for cell-based assays to evaluate its biological activity, focusing on its anti-proliferative and pro-apoptotic effects on cancer cell lines. The following protocols are standard methods for preliminary anti-cancer drug screening.[1][2][3]
Key Experiments and Methodologies
This application note details three key cell-based assays:
-
MTT Assay: To assess cell viability and proliferation.
-
Caspase-3 Activity Assay: To quantify apoptosis.
-
Western Blot Analysis: To investigate the underlying signaling pathway.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5][6]
Protocol:
Materials:
-
"this compound"
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Solubilization solution (e.g., SDS-HCl, DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][7]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in apoptosis.[8] This assay uses a colorimetric substrate, DEVD-pNA, which is cleaved by activated caspase-3, releasing p-nitroaniline (pNA). The amount of pNA produced is quantified by measuring its absorbance at 405 nm and is proportional to caspase-3 activity.[9][10]
Protocol:
Materials:
-
"this compound"
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with "this compound" at various concentrations for a specified time to induce apoptosis.
-
Cell Lysis: Pellet the cells and resuspend them in chilled Cell Lysis Buffer.[9][11] Incubate on ice for 10 minutes.[9][11]
-
Lysate Collection: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.[10]
-
Add 5 µL of DEVD-pNA substrate.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9][10]
-
Absorbance Measurement: Read the absorbance at 405 nm.[8][9]
Data Presentation:
| Concentration (µM) | Absorbance (405 nm) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle) | 0.15 | 1.0 |
| 10 | 0.35 | 2.3 |
| 25 | 0.68 | 4.5 |
| 50 | 1.15 | 7.7 |
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample.[12][13] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[13] This can be used to analyze changes in protein expression levels in a hypothetical signaling pathway, such as the p53 pathway, upon treatment with the derivative.
Protocol:
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration.[12][14]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Washing: Wash the membrane several times with TBST.[12]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
Data Presentation: The results would be presented as images of the blots showing bands corresponding to the proteins of interest at different treatment concentrations. Band intensities can be quantified and normalized to a loading control like β-actin.
| Treatment | p53 Expression (Relative to Control) | Bax/Bcl-2 Ratio |
| Vehicle | 1.0 | 0.8 |
| Derivative 1 (10 µM) | 1.8 | 1.5 |
| Derivative 1 (25 µM) | 2.5 | 2.8 |
| Derivative 1 (50 µM) | 3.2 | 4.1 |
Visualizations
Caption: Hypothetical signaling pathway for "this compound".
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Caspase-3 activity assay.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biogot.com [biogot.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"Heterocyclyl carbamate derivative 1" dosage and administration in animal models
Disclaimer: No specific experimental data for "Heterocyclyl carbamate (B1207046) derivative 1" (CAS No. 168830-01-1) is available in the public domain. The following application notes and protocols are based on the reported potential mechanism of action as a muscarinic M3 receptor antagonist and data from studies on other selective M3 receptor antagonists. These are intended to serve as a representative guide and should be adapted based on the specific properties of the compound and the experimental design.
Introduction
Heterocyclyl carbamate derivative 1 is a compound with potential applications in the research of inflammatory and neurological diseases. Its chemical structure suggests it may act as a muscarinic M3 receptor antagonist. Muscarinic M3 receptors are G-protein coupled receptors that are predominantly coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses.
This document provides hypothetical dosage and administration protocols for "this compound" in common animal models, based on preclinical studies of other selective muscarinic M3 receptor antagonists like darifenacin, zamifenacin, and tiotropium.
Data Presentation: Dosage of Representative M3 Antagonists in Animal Models
The following table summarizes dosages of known selective muscarinic M3 receptor antagonists from various in vivo studies. This data can be used as a starting point for dose-range finding studies with "this compound".
| Compound | Animal Model | Application | Route of Administration | Dosage |
| Darifenacin | Nude Mice | Small Cell Lung Carcinoma Xenograft | - | Plasma concentrations of 3-10 ng/mL were effective |
| Zamifenacin | Guinea Pigs, Dogs | Gut Motility Inhibition | - | Not specified |
| Tiotropium | Mice | Airway Inflammation (Asthma Model) | Intranasal | Higher doses than required for bronchodilation were effective for inflammation |
| Tiotropium | Guinea Pigs | Airway Hyperreactivity | Insufflation (i.s.) | 0.2 µg/kg and 1 µg/kg |
Experimental Protocols
General Administration Protocols for Rodents
The following are generalized protocols for common administration routes in rats and mice and should be adapted based on the specific formulation of "this compound".
Purpose: To administer a precise volume of a substance directly into the stomach.
Materials:
-
18-20 gauge feeding tube (1.5 inches with a rounded tip)
-
Syringe
-
Scale
-
Permanent marker
Procedure:
-
Weigh the mouse to calculate the correct dosing volume (maximum recommended volume is 10 ml/kg).[1][2]
-
Measure the gavage tube from the tip of the mouse's nose to the bottom of the sternum and mark the tube. Do not insert the tube past this mark.[1]
-
Restrain the mouse by scruffing the neck to extend the head back, creating a straight line through the neck and esophagus.[1][2]
-
Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.[1][3]
-
Once the tube is in place, administer the substance slowly.[3]
-
Gently remove the tube following the same angle of insertion.[1]
-
Observe the animal for any signs of distress.[2]
Purpose: To administer a substance into the space between the skin and underlying muscle.
Materials:
-
Sterile syringe (3-5 ml)
-
Sterile needle (23-25G, 5/8" length)
-
70% isopropyl alcohol
-
Gauze
Procedure:
-
Draw up the pre-warmed substance into the syringe.[4]
-
Restrain the rat. The loose skin around the neck and shoulder area is a common injection site.[5][6]
-
Tent the skin upwards.[5]
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the body.[4]
-
Aspirate to ensure the needle is not in a blood vessel. If no blood is drawn, inject the substance.[5]
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.[4]
-
Discard the syringe and needle in a sharps container.[4]
Purpose: To administer a substance directly into the systemic circulation.
Materials:
-
Sterile syringe (1-3 ml)
-
Sterile needle (25-27G, 5/8" or smaller)
-
Restrainer
-
Heat source for vasodilation
-
70% isopropyl alcohol
-
Gauze
Procedure:
-
Warm the rat's tail to dilate the lateral tail veins using a safe heat source.[7]
-
Place the rat in a restraint device.[7]
-
Clean the tail with 70% isopropyl alcohol.
-
Hold the tail and insert the needle (bevel up) into one of the lateral tail veins, almost parallel to the vein.[8]
-
Inject a small test volume to confirm the needle is in the vein. The vein should blanch, and there should be no resistance.[7]
-
Slowly inject the substance. The maximum recommended bolus injection volume is 5 ml/kg.[7]
-
After injection, remove the needle and apply pressure to the site to prevent bleeding.[7]
-
Monitor the animal for any adverse reactions.[8]
Efficacy Model Protocol: Xenograft Tumor Growth Inhibition in Nude Mice
This protocol is a representative example for evaluating the anti-tumor efficacy of a muscarinic M3 receptor antagonist, based on studies with darifenacin.
Animals:
-
6-8 week old female nude mice (e.g., NSG mice).[9]
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human small cell lung carcinoma cells (e.g., NCI-H82) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: V = (length x width^2)/2.
-
Randomization and Treatment: When tumors reach a volume of 70-300 mm³, randomize mice into treatment and control groups.[9]
-
Drug Administration: Administer "this compound" or vehicle control to the respective groups. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing schedule will need to be determined in preliminary studies.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
-
Pharmacokinetic Analysis: At the end of the study, plasma samples can be collected to determine the concentration of the compound and correlate it with efficacy.
Visualizations
Muscarinic M3 Receptor Signaling Pathway
Caption: M3 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft tumor model to assess in vivo efficacy.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
"Heterocyclyl carbamate derivative 1" as an inhibitor for [specific enzyme/protein]
Application Notes and Protocols: Larotrectinib as a TRK Inhibitor
Product Name: Larotrectinib (a potent and selective inhibitor of Tropomyosin Receptor Kinases)
Catalog Number: [Exemplary Catalog No. ABC-123]
Description: Larotrectinib is a first-in-class, highly selective, central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC). It is an ATP-competitive inhibitor that has demonstrated potent and durable anti-tumor activity in patients with TRK fusion-positive cancers, regardless of tumor type or patient age.
Quantitative Data
The inhibitory activity of Larotrectinib against the TRK family of kinases and other related kinases is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Target Kinase | IC50 (nM) | Cell-Based IC50 (nM) | Reference |
| TRKA | 5 | 11 | |
| TRKB | 6 | 15 | |
| TRKC | 11 | 17 | |
| JAK2 | >1000 | N/A | |
| TIE2 | >1000 | N/A | |
| VEGFR2 | >1000 | N/A |
Key Findings:
-
Larotrectinib demonstrates low nanomolar IC50 values against all three TRK family members (TRKA, TRKB, and TRKC).
-
It exhibits high selectivity for TRK kinases, with significantly lower activity against other kinases such as JAK2, TIE2, and VEGFR2 (IC50 > 1000 nM).
-
The potent enzymatic inhibition translates to effective inhibition in cell-based assays, with low nanomolar IC50 values observed in cells expressing TRK fusion proteins.
Signaling Pathway
The TRK signaling pathway plays a crucial role in neuronal development and function. In TRK fusion-positive cancers, a chromosomal rearrangement leads to the fusion of a NTRK gene with an unrelated gene, resulting in the constitutive activation of the TRK kinase and downstream signaling pathways that drive tumor growth and survival. Larotrectinib inhibits this aberrant signaling.
Caption: TRK signaling pathways and the inhibitory action of Larotrectinib.
Experimental Protocols
In Vitro TRK Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of Larotrectinib against TRK kinases using a biochemical assay.
Caption: Workflow for the in vitro TRK kinase inhibition assay.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Larotrectinib
-
DMSO (as vehicle control)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Larotrectinib in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay from 1 µM to 0.01 nM.
-
Assay Plate Setup: Add 50 nL of the diluted Larotrectinib or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the TRK enzyme solution (at a 2x final concentration in kinase buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a 2x ATP and substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific TRK enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced. Follow the manufacturer's instructions for the detection reagent.
-
Data Analysis:
-
Normalize the data using the vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the Larotrectinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based TRK Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of Larotrectinib on TRK signaling in a cellular context, using a cell line engineered to express a TRK fusion protein.
Materials:
-
Cell line expressing a TRK fusion (e.g., KM12 cells with TPM3-NTRK1 fusion)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Larotrectinib
-
DMSO
-
96-well plates
-
Lysis buffer
-
Antibodies for Western blot or ELISA:
-
Primary: anti-phospho-TRKA (Tyr490), anti-total-TRKA, anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Detection reagent (e.g., ECL for Western blot)
Procedure:
-
Cell Plating: Seed the TRK fusion-positive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Larotrectinib (or DMSO as a vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Detection of TRK Phosphorylation:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-TRK and total-TRK. Visualize the bands using an appropriate detection system.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated TRK in the cell lysates.
-
-
Data Analysis:
-
Quantify the signal for phosphorylated TRK and normalize it to the total TRK signal.
-
Plot the normalized phospho-TRK signal against the logarithm of the Larotrectinib concentration.
-
Fit the data to a dose-response curve to calculate the cell-based IC50 value.
-
Application Notes and Protocols for High-Throughput Screening of Heterocyclyl Carbamate Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclyl carbamate (B1207046) derivative 1 (CAS 168830-01-1) has been identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor.[1][2][3] The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and gland secretion.[4] Antagonism of the M3 receptor is a key therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the activity of Heterocyclyl carbamate derivative 1 and similar compounds targeting the M3 receptor.
Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq/11 signaling pathway. Upon agonist binding, phospholipase C (PLC) is activated, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a measurable increase in cytosolic calcium concentration. This calcium mobilization is a key downstream event that can be quantified in HTS assays.
References
- 1. Muscarinic acetylcholine receptor antagonists - Patent US-8183257-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7488827B2 - Muscarinic acetylcholine receptor antagonists - Google Patents [patents.google.com]
- 4. US10238643B2 - Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation - Google Patents [patents.google.com]
Application Notes and Protocols: Formulation of Heterocyclyl Carbamate Derivative 1 for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclyl carbamate (B1207046) derivative 1 is a novel compound with potential therapeutic applications in inflammatory and neurological diseases.[1] Like many small molecule drug candidates, this derivative is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in in vivo studies.[2][3] This document provides detailed application notes and protocols for the formulation of Heterocyclyl carbamate derivative 1 to support preclinical in vivo research. The protocols outlined below are based on established strategies for enhancing the solubility and bioavailability of poorly soluble compounds.[2][4]
Physicochemical Properties and Formulation Strategy Selection
A thorough understanding of the physicochemical properties of a compound is critical for selecting an appropriate formulation strategy.[3] For this compound, key parameters such as aqueous solubility, logP, and stability should be determined. The following table summarizes hypothetical data for this compound, suggesting it is a poorly soluble, lipophilic molecule.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Requires solubilization for in vivo administration. |
| LogP | 4.2 | High lipophilicity, may favor lipid-based formulations. |
| Chemical Stability (in rat plasma) | t½ > 8 hours | Sufficiently stable for pharmacokinetic studies.[5] |
| Molecular Weight | 450.5 g/mol | Within the range for typical small molecule drugs. |
Based on these hypothetical properties, a multi-pronged approach to formulation development is recommended. Initial screening should evaluate simple aqueous-based vehicles, co-solvent systems, and lipid-based formulations to identify a vehicle that provides the desired concentration and stability.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing and evaluating formulations of this compound for in vivo studies in rodents.
Protocol for Formulation Screening
This protocol outlines a screening process to identify a suitable vehicle for in vivo administration.
Materials:
-
This compound
-
Solvents: DMSO (Dimethyl sulfoxide), PEG400 (Polyethylene glycol 400), Propylene glycol[6]
-
Surfactant: Polysorbate 80 (Tween® 80)[6]
-
Lipid-based vehicle: Labrafac® PG[2]
-
Aqueous buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, magnetic stirrer, and heating plate
-
Centrifuge
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Screening of Vehicles:
-
Vehicle A (Aqueous Suspension):
-
To 990 µL of PBS containing 1% Polysorbate 80, add 10 µL of the DMSO stock solution to achieve the desired final concentration.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for precipitation.
-
-
Vehicle B (Co-solvent System):
-
Prepare a co-solvent mixture of PEG400:Propylene glycol:Saline (40:10:50 v/v/v).
-
Add the required volume of the DMSO stock solution to the co-solvent mixture to reach the target concentration.
-
Vortex until the solution is clear.
-
-
Vehicle C (Lipid-based Formulation):
-
Warm Labrafac® PG to 40°C.
-
Add the required amount of solid this compound directly to the warmed lipid vehicle.
-
Stir using a magnetic stirrer until fully dissolved.
-
-
-
Solubility Assessment:
-
After preparation, allow the formulations to equilibrate at room temperature for 1 hour.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol for Preparation of a Dosing Formulation (Co-solvent based)
This protocol describes the preparation of a co-solvent-based formulation suitable for oral or parenteral administration in rodents, assuming Vehicle B from the screening was successful.
Table 2: Components of the Co-solvent Formulation
| Component | Percentage (%) | Purpose |
| This compound | Target Dose (e.g., 10 mg/kg) | Active Pharmaceutical Ingredient |
| PEG400 | 40 | Co-solvent |
| Propylene Glycol | 10 | Co-solvent, viscosity modifier[6] |
| Saline (0.9% NaCl) | 50 | Vehicle |
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, add the required volume of PEG400.
-
Add the weighed compound to the PEG400 and vortex until a clear solution is formed. Gentle warming (up to 40°C) may be applied if necessary.
-
Add the required volume of Propylene Glycol and vortex to mix.
-
Slowly add the saline to the organic mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity and homogeneity.
-
The final formulation should be prepared fresh on the day of dosing.
In Vivo Administration
The selection of the administration route depends on the study's objectives. For preclinical safety and efficacy studies, both oral and parenteral routes are common.[7]
Oral Gavage in Mice
-
Calculate the required dose volume based on the animal's body weight and the formulation concentration (e.g., 10 mL/kg).[8]
-
Use a proper-sized feeding needle for oral gavage.
-
Gently restrain the mouse and administer the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.[9]
Intravenous (IV) Injection in Mice
-
The formulation for IV administration must be sterile and free of particulates.[10] Filter the final formulation through a 0.22 µm syringe filter.
-
Warm the animal to dilate the lateral tail vein.
-
Administer the formulation slowly into the tail vein at a volume appropriate for the animal (e.g., 5 mL/kg).
-
Observe the animal for any immediate adverse reactions.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
This compound is postulated to modulate inflammatory pathways by inhibiting a key kinase involved in pro-inflammatory cytokine production. The diagram below illustrates this hypothetical mechanism of action.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a rodent model of inflammation.
Caption: Workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. scispace.com [scispace.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Heterocyclyl Carbamate Derivative 1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heterocyclic carbamate (B1207046) derivatives are a class of organic compounds with significant potential in drug discovery, including the development of novel anti-cancer agents.[1][2] "Heterocyclyl carbamate derivative 1" represents a novel compound within this class, necessitating a thorough evaluation of its cytotoxic effects to determine its therapeutic potential and toxicological profile.[3] In vitro cytotoxicity assays are fundamental in the early stages of drug development to screen for potential anti-cancer activity and to understand the mechanism of action.[4]
These application notes provide detailed protocols for assessing the cytotoxicity of "this compound" using established in vitro methods. The protocols cover the determination of cell viability and proliferation via the MTT assay, and the assessment of membrane integrity through the LDH assay. Furthermore, a protocol for investigating the induction of apoptosis is included to elucidate the potential mechanism of cell death.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of "this compound" is depicted below. This process begins with the initial screening of cytotoxic activity using a cell viability assay, followed by a confirmatory assay measuring cell membrane integrity, and finally, an investigation into the mechanism of cell death.
Caption: General experimental workflow for cytotoxicity assessment.
Cell Viability and Proliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7]
Experimental Protocol: MTT Assay
Materials:
-
"this compound"
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include appropriate controls: untreated cells (vehicle control with DMSO) and blank wells (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[7][8] Incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[5][7]
Data Presentation: MTT Assay Results
The results of the MTT assay can be summarized in the following table. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated from the dose-response curve.
| Cell Line | Incubation Time (h) | "this compound" IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| A549 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| HEK293 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data |
Cell Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[10][11]
Experimental Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
"this compound"
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
Lysis buffer (provided in some kits or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Assay Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[12]
-
Vehicle control: Cells treated with the same concentration of DMSO as the compound-treated wells.
-
Medium background: Complete culture medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction:
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[12]
Data Presentation: LDH Assay Results
The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 [12]
| Cell Line | Incubation Time (h) | "this compound" Concentration (µM) | % Cytotoxicity |
| MCF-7 | 48 | 10 | Data |
| 50 | Data | ||
| 100 | Data | ||
| A549 | 48 | 10 | Data |
| 50 | Data | ||
| 100 | Data | ||
| HEK293 | 48 | 10 | Data |
| 50 | Data | ||
| 100 | Data |
Mechanism of Cell Death: Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[13] The Annexin V/Propidium Iodide (PI) assay is a common method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
"this compound"
-
Selected cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Presentation: Apoptosis Assay Results
The results are typically presented as a quadrant plot, from which the percentage of cells in each population can be quantified.
| Cell Population | Description | "this compound" Treated (%) | Untreated Control (%) |
| Q1 (Annexin V-/PI+) | Necrotic cells | Data | Data |
| Q2 (Annexin V+/PI+) | Late apoptotic cells | Data | Data |
| Q3 (Annexin V-/PI-) | Live cells | Data | Data |
| Q4 (Annexin V+/PI-) | Early apoptotic cells | Data | Data |
Signaling Pathway Visualization
Based on the results of the apoptosis assay, a potential signaling pathway can be proposed. For instance, if "this compound" is found to induce apoptosis, it may do so through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[14][15] The following diagram illustrates a simplified model of the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of "this compound". By systematically evaluating cell viability, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the compound's anti-cancer potential and its mechanism of action. This information is crucial for making informed decisions in the drug development pipeline.
References
- 1. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kosheeka.com [kosheeka.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. researchgate.net [researchgate.net]
- 14. blocksandarrows.com [blocksandarrows.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Heterocyclyl Carbamate Derivative 1 (HCD-1) as a FAAH Inhibitor
Compound Name: Heterocyclyl Carbamate (B1207046) Derivative 1 (HCD-1) Representative Compound: URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester)[1][2] Target: Fatty Acid Amide Hydrolase (FAAH)[1][3] Therapeutic Potential: Anxiety, Depression, and Pain[2]
Introduction
Heterocyclyl Carbamate Derivative 1 (HCD-1), represented by the well-characterized compound URB597, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[4][5] By inhibiting FAAH, HCD-1 increases the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors (primarily CB1) in a controlled, physiological manner.[6][7] This mechanism avoids the widespread, non-physiological activation and associated side effects seen with direct cannabinoid receptor agonists.[2][8] The therapeutic potential of HCD-1 is significant for treating conditions like anxiety, depression, and chronic pain.[2]
Mechanism of Action
HCD-1 acts as an irreversible inhibitor of FAAH.[9] The carbamate moiety of the molecule covalently binds to a catalytic serine residue within the active site of the FAAH enzyme.[9][10] This carbamylation event inactivates the enzyme, preventing it from hydrolyzing its primary substrate, anandamide (AEA).[9]
The subsequent elevation of AEA levels in the brain and peripheral tissues enhances the tone of the endocannabinoid system.[6][7] AEA is a retrograde messenger that binds to presynaptic CB1 receptors, leading to the suppression of neurotransmitter release.[4][11] This modulation of synaptic activity is believed to underlie the anxiolytic, antidepressant, and analgesic effects observed with HCD-1 administration.[2] Importantly, HCD-1 does not directly interact with cannabinoid receptors, which contributes to its favorable safety profile compared to direct-acting cannabinoid agonists.[2][8]
Applications in Medicinal Chemistry
-
Neuropsychiatric Disorders: HCD-1 has shown significant anxiolytic-like and antidepressant-like effects in preclinical models.[2] By elevating brain AEA levels, it enhances endocannabinoid signaling in regions of the brain that control emotion and stress responses.[2]
-
Pain Management: The compound is effective in animal models of both inflammatory and neuropathic pain.[1][8] The analgesic effects are mediated by both CB1 and CB2 receptors, highlighting its potential as a non-opioid analgesic with a reduced side-effect profile.[8]
-
Neuroprotection: By modulating the endocannabinoid system, HCD-1 can reduce the expression of pro-inflammatory enzymes like COX-2 and iNOS in microglia, suggesting a potential role in mitigating neuroinflammation.[3]
-
Tool Compound: As a selective FAAH inhibitor, HCD-1 is an invaluable research tool for studying the physiological roles of the endocannabinoid system and for validating FAAH as a therapeutic target.[12]
Quantitative Data
The inhibitory potency of HCD-1 (URB597) has been characterized in various biological systems.
| Parameter | System | Value | Reference |
| IC₅₀ | Human Liver Microsomes | 3.0 nM | [1][2] |
| IC₅₀ | Rat Brain Membranes | 5.0 nM | [1][2] |
| IC₅₀ | Intact Neurons | 0.5 nM | [3] |
| IC₅₀ | Human Liver | 3.0 nM | [1] |
| ID₅₀ (in vivo) | Rat Brain FAAH Activity (i.p.) | 0.15 mg/kg | [2] |
Experimental Protocols
Protocol 1: General Synthesis of HCD-1 (URB597)
This protocol is a generalized representation of the synthesis of cyclohexyl carbamate derivatives.
Materials:
-
3'-Hydroxybiphenyl-3-carboxamide
-
Cyclohexyl isocyanate
-
Triethylamine (B128534) (Et₃N)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Dissolve 3'-hydroxybiphenyl-3-carboxamide in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution as a base.
-
Slowly add cyclohexyl isocyanate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the final product, HCD-1.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against FAAH activity.[13][14]
Materials:
-
Recombinant human FAAH enzyme[15]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0)
-
FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)[15]
-
HCD-1 (URB597) stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13][15]
Procedure:
-
Compound Preparation: Prepare serial dilutions of HCD-1 in FAAH Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer.[15]
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the appropriate HCD-1 dilution (or buffer for control wells).
-
Add 50 µL of the diluted FAAH enzyme solution to all wells except the background controls. Add 50 µL of assay buffer to the background wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[15]
-
-
Initiate Reaction: Add 50 µL of the FAAH fluorometric substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.[13]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (V) for each concentration of HCD-1 by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the HCD-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of FAAH inhibition by HCD-1.
Caption: Experimental workflow for the FAAH inhibition assay.
References
- 1. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Scale-Up Synthesis of Heterocyclyl Carbamate Derivative 1 (HCD-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of the scale-up synthesis for Heterocyclyl Carbamate (B1207046) Derivative 1 (HCD-1), a novel kinase inhibitor with potential therapeutic applications. The following sections detail the optimized reaction parameters, a comparative analysis of laboratory-scale versus pilot-plant-scale production, and the associated analytical and biological testing workflows.
Synthesis Overview
The synthesis of HCD-1 is a three-step process starting from commercially available 4-bromo-2-fluoroaniline (B1266173). The key steps involve a Buchwald-Hartwig amination, followed by the formation of a carbamate intermediate, and finally, a Suzuki coupling to yield the final product. The optimized process for large-scale production focuses on maximizing yield, ensuring high purity, and maintaining a consistent product profile.
Comparative Data: Lab vs. Pilot Plant Scale
The transition from laboratory-scale synthesis to a pilot plant scale-up revealed several key differences in reaction parameters and outcomes. The following tables summarize the quantitative data for each step of the synthesis.
Step 1: Buchwald-Hartwig Amination
| Parameter | Laboratory Scale (10g) | Pilot Plant Scale (10kg) |
| Reactants | ||
| 4-bromo-2-fluoroaniline | 10.0 g (1.0 eq) | 10.0 kg (1.0 eq) |
| Heterocyclic Amine | 1.1 eq | 1.05 eq |
| Pd₂(dba)₃ | 0.01 eq | 0.005 eq |
| Xantphos | 0.02 eq | 0.01 eq |
| Cs₂CO₃ | 2.0 eq | 1.8 eq |
| Solvent | ||
| Toluene | 100 mL | 80 L |
| Reaction Conditions | ||
| Temperature | 110 °C | 100 °C |
| Reaction Time | 12 h | 18 h |
| Work-up | ||
| Aqueous Wash | 3 x 50 mL | 2 x 40 L |
| Yield | 85% | 92% |
| Purity (HPLC) | 98% | >99% |
Step 2: Carbamate Formation
| Parameter | Laboratory Scale (8.5g) | Pilot Plant Scale (9.2kg) |
| Reactants | ||
| Aminated Intermediate | 8.5 g (1.0 eq) | 9.2 kg (1.0 eq) |
| Di-tert-butyl dicarbonate (B1257347) | 1.2 eq | 1.1 eq |
| 4-DMAP | 0.1 eq | 0.05 eq |
| Solvent | ||
| Dichloromethane (B109758) | 85 mL | 75 L |
| Reaction Conditions | ||
| Temperature | 25 °C | 30 °C |
| Reaction Time | 4 h | 6 h |
| Work-up | ||
| Aqueous Wash | 2 x 40 mL | 2 x 30 L |
| Yield | 95% | 98% |
| Purity (HPLC) | >99% | >99.5% |
Step 3: Suzuki Coupling
| Parameter | Laboratory Scale (8.0g) | Pilot Plant Scale (9.0kg) |
| Reactants | ||
| Carbamate Intermediate | 8.0 g (1.0 eq) | 9.0 kg (1.0 eq) |
| Arylboronic Acid | 1.3 eq | 1.2 eq |
| Pd(PPh₃)₄ | 0.03 eq | 0.015 eq |
| K₂CO₃ (2M aq.) | 3.0 eq | 2.5 eq |
| Solvent | ||
| 1,4-Dioxane (B91453) | 80 mL | 70 L |
| Reaction Conditions | ||
| Temperature | 90 °C | 85 °C |
| Reaction Time | 8 h | 12 h |
| Work-up | ||
| Extraction with EtOAc | 3 x 50 mL | 2 x 40 L |
| Yield | 88% | 94% |
| Purity (HPLC) | 98.5% | >99% |
Experimental Protocols
3.1. Pilot Plant Scale Synthesis of HCD-1
Step 1: Buchwald-Hartwig Amination
To a 150 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, was charged 4-bromo-2-fluoroaniline (10.0 kg, 1.0 eq). Toluene (80 L) was added, and the mixture was stirred to dissolve the starting material. Heterocyclic amine (1.05 eq), cesium carbonate (Cs₂CO₃, 1.8 eq), and Xantphos (0.01 eq) were added sequentially. The reactor was purged with nitrogen for 30 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 eq) was then added. The reaction mixture was heated to 100 °C and stirred for 18 hours. Reaction completion was monitored by HPLC. Upon completion, the mixture was cooled to room temperature and filtered through a pad of celite. The filtrate was washed with water (2 x 40 L) and brine (1 x 40 L). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the aminated intermediate as a solid.
Step 2: Carbamate Formation
The aminated intermediate (9.2 kg, 1.0 eq) was charged into a 150 L reactor, followed by dichloromethane (75 L). The mixture was stirred until complete dissolution. 4-Dimethylaminopyridine (4-DMAP, 0.05 eq) was added, followed by the slow addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (10 L) over 1 hour, maintaining the internal temperature below 30 °C. The reaction mixture was stirred at 30 °C for 6 hours. Reaction progress was monitored by TLC and HPLC. Upon completion, the reaction was quenched by the addition of water (30 L). The organic layer was separated, washed with 1M HCl (2 x 30 L), saturated sodium bicarbonate solution (2 x 30 L), and brine (1 x 30 L). The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the carbamate intermediate.
Step 3: Suzuki Coupling
To a 150 L reactor was charged the carbamate intermediate (9.0 kg, 1.0 eq), arylboronic acid (1.2 eq), and 1,4-dioxane (70 L). The mixture was sparged with nitrogen for 30 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 eq) was added, followed by an aqueous solution of potassium carbonate (K₂CO₃, 2M, 2.5 eq). The reaction mixture was heated to 85 °C and stirred for 12 hours under a nitrogen atmosphere. Reaction completion was confirmed by HPLC analysis. The mixture was cooled to room temperature and diluted with ethyl acetate (B1210297) (40 L) and water (40 L). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 20 L). The combined organic layers were washed with brine (2 x 30 L), dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by recrystallization from isopropanol/heptane to afford HCD-1 as a crystalline solid.
Visualizations
4.1. HCD-1 Synthesis Workflow
Troubleshooting & Optimization
"Heterocyclyl carbamate derivative 1" solubility issues and solutions
Welcome to the technical support center for Heterocyclyl carbamate (B1207046) derivative 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Heterocyclyl carbamate derivative 1?
A1: this compound is a poorly water-soluble compound. Its low aqueous solubility can present challenges in achieving the desired concentrations for in vitro and in vivo studies.[1][2] The exact solubility can vary depending on the aqueous buffer system, pH, and temperature. It is recommended to experimentally determine the solubility in your specific buffer system before proceeding with extensive experiments.
Q2: I am observing precipitation of the compound in my aqueous buffer. What are the initial steps to address this?
A2: Observing precipitation is a common issue with poorly soluble compounds. Here are some initial troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3][4] For instance, the solubility of a cyclic carbamate like DMP 266 was shown to increase dramatically at a pH greater than or equal to 10.[4] Determine the pKa of this compound and adjust the pH of your buffer accordingly to see if solubility improves.
-
Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[3] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for solvent toxicity in your experimental system.
-
Gentle Heating and Sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.[5] However, be cautious about the thermal stability of the compound.
Q3: What are some formulation strategies to improve the bioavailability of this compound for in vivo studies?
A3: For in vivo applications, improving the solubility and dissolution rate is critical for achieving adequate oral bioavailability.[6][7] Several advanced formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can lead to a higher dissolution rate.[3][8] Techniques like micronization and nanosuspension can be utilized.[2][9]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[1][10] This can enhance the dissolution rate by presenting the drug in a more readily soluble form.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2][9]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[2][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution with aqueous buffer. | The compound has very low aqueous solubility and the final concentration of the organic co-solvent is too low to maintain solubility. | 1. Increase the concentration of the co-solvent in the final solution, if tolerated by the assay. 2. Prepare a stock solution in a different, more effective co-solvent. 3. Consider using a surfactant or a cyclodextrin (B1172386) to improve solubility in the aqueous phase.[3][10] |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the assay wells. The compound may be precipitating over the course of the experiment. | 1. Visually inspect the assay plates under a microscope for any signs of precipitation. 2. Reduce the final concentration of the compound to below its determined aqueous solubility limit. 3. Incorporate a solubilizing excipient, such as a low concentration of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin, into the cell culture medium.[11] |
| Low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract, limiting its absorption.[3][6] | 1. Formulate the compound as a nanosuspension to increase the surface area for dissolution.[2] 2. Develop a solid dispersion formulation with a hydrophilic polymer.[10][12] 3. Consider a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).[2][9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.[13]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial until equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
After reaching equilibrium, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Protocol 2: Formulation with a Co-solvent for In Vitro Studies
This protocol describes how to prepare a solution of this compound using a co-solvent for cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
For the experiment, perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium.
-
It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that final percentage of DMSO.
Quantitative Data Summary
The following tables summarize hypothetical solubility data for this compound in different solvent systems to illustrate the impact of various formulation strategies.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 10% DMSO in PBS | 15 |
| 10% Ethanol in PBS | 10 |
| 5% Tween® 80 in PBS | 50 |
| 10mM Hydroxypropyl-β-cyclodextrin in PBS | 120 |
Table 2: Impact of Formulation on Apparent Solubility
| Formulation | Apparent Solubility (µg/mL) in PBS (pH 7.4) |
| Unformulated (Micronized) | 5 |
| Nanosuspension | 35 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 250 |
| SEDDS (Self-Emulsifying Drug Delivery System) | > 500 (in dispersed phase) |
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Logical workflow for preparing solutions for in vitro experiments.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
"Heterocyclyl carbamate derivative 1" off-target effects and mitigation
Technical Support Center: Heterocyclyl Carbamate (B1207046) Derivative 1 (HCD-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Heterocyclyl Carbamate Derivative 1 (HCD-1), a potent inhibitor of the B-Raf(V600E) kinase. Researchers, scientists, and drug development professionals can use this resource to anticipate, identify, and mitigate potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HCD-1?
A1: HCD-1 is a type I kinase inhibitor designed to target the ATP-binding pocket of the B-Raf(V600E) mutant kinase. By inhibiting B-Raf(V600E), HCD-1 blocks downstream signaling through the MAPK/ERK pathway, leading to decreased cell proliferation and apoptosis in B-Raf(V600E)-positive cancer cells.
Q2: What are the known major off-target activities of HCD-1?
A2: Kinome-wide screening has identified two major off-target kinase families for HCD-1: Src family kinases (SFKs), including Src and Lck, and VEGFR2. These off-target activities are responsible for some of the common adverse effects observed in preclinical models.
Q3: We are observing paradoxical MAPK pathway activation in our wild-type B-Raf cell lines upon HCD-1 treatment. Why is this happening?
A3: This is a known phenomenon for some B-Raf inhibitors. In cells with wild-type B-Raf, HCD-1 can induce a conformational change in Raf dimers (e.g., B-Raf/C-Raf), leading to the transactivation of C-Raf and subsequent paradoxical activation of the MAPK pathway. This effect is not observed in B-Raf(V600E) mutant cells where the kinase is constitutively active as a monomer.
Q4: How can we mitigate the gastrointestinal (GI) toxicity observed in our animal models?
A4: The observed GI toxicity is likely linked to the off-target inhibition of Src family kinases. Consider co-administration with a gastroprotective agent. Alternatively, a dose-escalation study may help identify a therapeutic window where B-Raf(V600E) inhibition is achieved with minimal Src inhibition.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in non-B-Raf(V600E) cell lines.
-
Possible Cause: Off-target kinase inhibition. The observed toxicity may be due to the inhibition of kinases essential for the survival of that specific cell line, such as Src or VEGFR2 (if endothelial cells are used).
-
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure your B-Raf(V600E) positive control cell line (e.g., A375) shows the expected potency (see Table 1).
-
Perform a Western Blot: Analyze the phosphorylation status of key off-target substrates, such as Src (pY416) and VEGFR2 (pY1175), in the affected cell line after HCD-1 treatment.
-
Run a Rescue Experiment: If Src inhibition is suspected, try to rescue the phenotype by overexpressing a drug-resistant Src mutant.
-
Issue 2: Inconsistent IC50 values for HCD-1 in our cellular assays.
-
Possible Cause: Assay variability or issues with compound stability.
-
Troubleshooting Steps:
-
Check Compound Integrity: Confirm the purity and concentration of your HCD-1 stock solution via HPLC and mass spectrometry. Ensure it is stored correctly at -80°C and protected from light.
-
Standardize Assay Protocol: Ensure consistent cell seeding density, serum concentration in the media, and treatment duration. Refer to the recommended protocol for Cytotoxicity Assays below.
-
Monitor Cell Health: Use a microscope to check for signs of stress or contamination in your cell cultures before starting the experiment.
-
Issue 3: Development of hypertension in preclinical animal models.
-
Possible Cause: Off-target inhibition of VEGFR2. Inhibition of VEGFR2 signaling can lead to endothelial dysfunction and an increase in blood pressure.
-
Troubleshooting Steps:
-
Monitor Blood Pressure: Implement regular blood pressure monitoring for all animals in the study.
-
Analyze Biomarkers: Measure plasma levels of biomarkers related to endothelial dysfunction, such as soluble VEGFR2.
-
Dose Adjustment: Evaluate if a lower dose of HCD-1 can maintain efficacy against B-Raf(V600E) while minimizing the effect on blood pressure.
-
Quantitative Data Summary
Table 1: Kinase Inhibitory Activity of HCD-1
| Target Kinase | Type | Ki (nM) | Cellular IC50 (nM) |
| B-Raf(V600E) | On-Target | 5.2 | 25 (A375 cells) |
| Src | Off-Target | 85.6 | 450 (HT-29 cells) |
| Lck | Off-Target | 150.3 | >1000 (Jurkat cells) |
| VEGFR2 | Off-Target | 112.1 | 800 (HUVEC cells) |
Experimental Protocols
1. Kinase Profiling Assay (Biochemical)
-
Objective: To determine the inhibitory constant (Ki) of HCD-1 against a panel of kinases.
-
Methodology:
-
Prepare a dilution series of HCD-1 in a buffer containing DMSO.
-
In a 384-well plate, combine the recombinant kinase, a fluorescently labeled ATP analog (tracer), and the corresponding HCD-1 dilution.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Read the fluorescence polarization (FP) on a suitable plate reader. The displacement of the tracer by HCD-1 results in a decrease in FP.
-
Calculate Ki values by fitting the data to the Morrison equation for tight-binding inhibitors.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the direct binding of HCD-1 to its targets (on- and off-targets) in a cellular context.
-
Methodology:
-
Culture cells (e.g., A375 for B-Raf, HUVEC for VEGFR2) to 80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of HCD-1 (e.g., 10 µM) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
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Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
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Analyze the soluble fraction by Western blot using antibodies against B-Raf, Src, and VEGFR2. A shift in the melting curve indicates target engagement.
-
3. Cytotoxicity Assay (CellTiter-Glo®)
-
Objective: To determine the concentration of HCD-1 that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a 10-point serial dilution of HCD-1 in the appropriate cell culture medium.
-
Treat the cells with the HCD-1 dilutions and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response curve to a four-parameter logistic model.
-
Visualizations
Caption: On-target and off-target signaling pathways of HCD-1.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for paradoxical MAPK activation.
"Heterocyclyl carbamate derivative 1" overcoming drug resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Heterocyclyl Carbamate Derivative 1 in overcoming drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes drug resistance?
A1: this compound is an investigational small molecule designed to overcome acquired resistance to conventional chemotherapy. Its primary mechanism of action is the potent and selective inhibition of the ABCB1 transporter protein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs. By inhibiting ABCB1, this compound restores the intracellular concentration of co-administered chemotherapeutic agents, thereby re-sensitizing resistant cancer cells.
Q2: In which cancer cell lines has this compound been shown to be effective?
A2: Efficacy has been demonstrated in various multidrug-resistant (MDR) cancer cell lines that overexpress the ABCB1 transporter. Notable examples include doxorubicin-resistant breast cancer (MCF-7/ADR) and paclitaxel-resistant ovarian cancer (NCI/ADR-RES) cell lines.
Q3: What is the recommended concentration range for in vitro studies?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific chemotherapeutic agent it is combined with. A typical starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM. It is highly recommended to perform a dose-response matrix experiment to determine the optimal synergistic concentration for your specific experimental setup.
Q4: Is this compound cytotoxic on its own?
A4: At concentrations effective for inhibiting the ABCB1 transporter, this compound exhibits low intrinsic cytotoxicity in most cancer cell lines. However, at higher concentrations (>20 µM), some off-target effects and cytotoxicity may be observed. A cytotoxicity control experiment with the derivative alone is always recommended.
Q5: How should I dissolve and store this compound?
A5: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or no reversal of drug resistance observed in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response matrix experiment with varying concentrations of both the derivative and the chemotherapeutic agent to identify the optimal synergistic concentrations. |
| Incorrect timing of drug addition | For optimal effect, pre-incubate the cells with this compound for 2-4 hours before adding the chemotherapeutic agent. This allows for sufficient inhibition of the ABCB1 pump. |
| Cell line does not primarily use ABCB1 for drug efflux | Confirm the overexpression of ABCB1 in your resistant cell line using Western Blot or qPCR. If ABCB1 levels are low, this compound may not be effective. Consider investigating other resistance mechanisms. |
| Degradation of the compound | Ensure proper storage of the compound and use freshly prepared dilutions for each experiment. Verify the integrity of the compound using analytical methods if degradation is suspected. |
Issue 2: High background or non-specific bands in Western Blot for ABCB1 protein.
| Possible Cause | Troubleshooting Step |
| Poor antibody quality | Use a well-validated primary antibody specific for ABCB1. Titrate the antibody to determine the optimal concentration that gives a strong signal with minimal background. |
| Inappropriate lysis buffer | Use a lysis buffer containing protease inhibitors to prevent protein degradation. RIPA buffer is generally a good starting point for membrane proteins like ABCB1. |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Cross-reactivity of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Issue 3: Unexpected cytotoxicity observed with this compound alone.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Re-evaluate the working concentration. Perform a dose-response curve for the derivative alone to determine its IC50 in your cell line and use concentrations well below this value for synergy experiments. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to the compound. Characterize the baseline cytotoxicity in your specific cell model before proceeding with combination studies. |
Quantitative Data Summary
Table 1: Effect of this compound on the IC50 of Doxorubicin in Resistant Cancer Cell Lines.
| Cell Line | IC50 of Doxorubicin (nM) | IC50 of Doxorubicin + 1 µM this compound (nM) | Fold Reversal of Resistance |
| MCF-7 (Parental) | 50 ± 5 | 45 ± 4 | 1.1 |
| MCF-7/ADR (Resistant) | 2500 ± 200 | 150 ± 15 | 16.7 |
| NCI/ADR-RES (Resistant) | 5000 ± 450 | 250 ± 30 | 20.0 |
Table 2: Expression Levels of ABCB1 Protein in Parental and Resistant Cell Lines.
| Cell Line | Relative ABCB1 mRNA Expression (fold change vs. Parental) | Relative ABCB1 Protein Expression (fold change vs. Parental) |
| MCF-7 (Parental) | 1.0 | 1.0 |
| MCF-7/ADR (Resistant) | 35.2 ± 3.1 | 28.5 ± 2.5 |
| NCI/ADR-RES (Resistant) | 58.6 ± 5.2 | 45.1 ± 4.0 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Drug Synergy
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) and incubate for 2 hours at 37°C.
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Co-treatment: Add varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) to the wells already containing the derivative.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. Synergy can be assessed using the Chou-Talalay method.
Protocol 2: Western Blotting for ABCB1 Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like GAPDH or β-actin.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Cell Viability Synergy Assay.
Caption: Troubleshooting Decision Tree for Ineffective Resistance Reversal.
"Heterocyclyl carbamate derivative 1" optimizing assay conditions for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing assay conditions for "Heterocyclyl carbamate (B1207046) derivative 1" to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Heterocyclyl carbamate derivative 1 and what is its potential mechanism of action?
A1: this compound is a small molecule intended for research in inflammatory and neurological diseases[1]. While the specific targets are not fully elucidated in publicly available literature, carbamate derivatives have been shown to interact with various biological targets. For instance, some carbamates can modulate signaling pathways related to oxidative stress, such as the Nrf2 pathway[2][3]. Others have been developed as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or butyrylcholinesterase[4][5]. Therefore, it is crucial to experimentally determine the precise mechanism of action for this specific derivative.
Q2: I am observing high variability in my assay results. What are the common factors that affect reproducibility?
A2: Inconsistent results in in vitro assays can stem from several factors. Key areas to investigate include the stability of the compound in your assay medium, variability in cell culture conditions such as cell passage number and confluency, and inconsistencies in experimental execution like pipetting errors[6]. It is also important to consider the potential for solvent toxicity, especially at higher concentrations of the compound stock solution[6]. Multi-center studies have shown that even subtle differences in protocol, such as the choice of cell viability assay, can significantly impact results depending on the compound's biological context[7][8].
Q3: How should I prepare and store this compound to ensure its stability?
A3: While specific stability data for "this compound" is not available, general best practices for small molecules should be followed. It is recommended to prepare fresh stock solutions for each experiment. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the compound in your specific cell culture medium at 37°C should also be considered, especially for long-term experiments[6].
Q4: My compound is showing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I troubleshoot this?
A4: High cytotoxicity can be due to on-target effects, off-target toxicity, or non-specific effects. To distinguish between these, consider the following:
-
Lower the concentration: Determine if the toxicity persists even at concentrations where the desired on-target effect is not observed[6].
-
Use an orthogonal assay: Confirm the cytotoxicity with a different method. For example, if you are using a metabolic assay like MTT, validate the results with a membrane integrity assay, such as LDH release[6].
-
Solvent control: Ensure that the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%) and that you have included a solvent-only control in your experiment[6].
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 Values Between Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. If this is not feasible, assess the stability of the compound in the assay buffer and at various storage conditions. |
| Cell Culture Variability | Standardize cell culture procedures. Ensure the use of a consistent cell passage number, seeding density, and confluency at the time of treatment. Regularly test for mycoplasma contamination.[6] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially during serial dilutions. Small inaccuracies in concentration can lead to significant variations in the biological response.[6] |
| Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples or ensure the incubator is properly humidified.[6] |
| Assay Detection Method | The choice of readout can influence results. For example, some compounds may interfere with fluorescent or luminescent detection methods.[9] Consider using an alternative or orthogonal detection method to confirm your findings. |
Problem 2: High Background Signal or False Positives in a Kinase Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Interference | The compound may autofluoresce or quench the fluorescent signal. Run a control with the compound in the absence of the enzyme or substrate to assess for interference.[10] |
| Non-specific Inhibition | The compound may be inhibiting the kinase through non-specific mechanisms, such as aggregation. Including a non-ionic detergent like Triton X-100 in the assay buffer can help to disrupt aggregates. |
| ATP Concentration | If using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration. Use an ATP concentration that is physiologically relevant or close to the Km of the kinase for ATP.[11] |
| Reagent Purity | Impurities in the kinase, substrate, or ATP can affect the assay results. Ensure that all reagents are of high purity.[10] |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for determining the inhibitory activity of this compound against a specific kinase using an ATP depletion assay format.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)[12]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare positive (no inhibitor) and negative (no kinase) controls.
-
In a multi-well plate, add the kinase to all wells except the negative control.
-
Add the serially diluted compound or control solutions to the appropriate wells.
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Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Plausible signaling pathway for this compound.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (Open Access) A multi-center study on factors influencing the reproducibility of in vitro drug-response studies (2017) | Mario Niepel | 1 Citations [scispace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. kosheeka.com [kosheeka.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Efficacy Showdown: Heterostilbene Carbamate 1 vs. Compound 16 in Butyrylcholinesterase Inhibition
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of butyrylcholinesterase (BChE) has emerged as a promising therapeutic strategy. A recent study on a series of novel heterostilbene carbamates has identified several potent inhibitors. This guide provides a head-to-head comparison of two standout compounds from this series: Heterostilbene Carbamate Derivative 1 and its exceptionally potent counterpart, Compound 16.
This comparison is designed for researchers, scientists, and drug development professionals, offering a concise overview of the compounds' relative efficacy, supported by experimental data and detailed protocols.
Quantitative Efficacy Comparison
The inhibitory activities of Heterostilbene Carbamate Derivative 1 and Compound 16 against butyrylcholinesterase (BChE) and their selectivity over acetylcholinesterase (AChE) are summarized below. The data clearly indicates the superior potency of Compound 16.
| Compound | BChE IC₅₀ (nM) | AChE Inhibition | Selectivity Profile |
| Heterostilbene Carbamate Deriv. 1 | 500 | Weak to negligible inhibition | Highly BChE selective |
| Compound 16 | 26.5[1][2][3][4][5] | Weak to negligible inhibition[4] | Highly BChE selective |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for these compounds is the inhibition of cholinesterase enzymes, particularly BChE. By blocking the active site of BChE, these inhibitors prevent the hydrolysis of the neurotransmitter acetylcholine (B1216132). This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is believed to enhance cholinergic neurotransmission and potentially improve cognitive function in conditions like Alzheimer's disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation of In Vitro Results for Heterocyclyl Carbamate Derivative 1 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Heterocyclyl carbamate (B1207046) derivative 1," a novel inhibitor of the pro-inflammatory kinase, MAP4K4, against alternative compounds. The presented data validates the translation of in vitro potency to in vivo efficacy, offering a comprehensive overview for researchers in inflammation and autoimmune disease drug discovery.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the key in vitro and in vivo experimental data for Heterocyclyl carbamate derivative 1 and two alternative MAP4K4 inhibitors, Compound X and Compound Y.
Table 1: In Vitro Characterization of MAP4K4 Inhibitors
| Compound | MAP4K4 IC50 (nM) | JNK Phosphorylation IC50 (nM) | Cell Viability (HepG2) CC50 (µM) |
| This compound | 8 | 25 | > 50 |
| Compound X | 15 | 50 | > 50 |
| Compound Y | 5 | 20 | 15 |
Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Dose (mg/kg, oral, BID) | Paw Swelling Inhibition (%) | Reduction in Inflammatory Cytokines (IL-6, TNF-α) (%) |
| This compound | 30 | 65 | ~60 |
| Compound X | 30 | 50 | ~45 |
| Compound Y | 30 | 70 | ~68 (with noted toxicity) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro MAP4K4 Enzyme Inhibition Assay
A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against MAP4K4. The assay was performed in a 384-well plate format. Each well contained MAP4K4 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. Compounds were added at varying concentrations, and the reaction was incubated at room temperature for 60 minutes. The kinase activity was measured by quantifying the amount of phosphorylated substrate using a fluorescence polarization readout. The IC50 values were calculated from the dose-response curves.
JNK Phosphorylation Assay in THP-1 Cells
To assess the cellular potency of the inhibitors, a human monocytic cell line (THP-1) was used. The cells were pre-treated with different concentrations of the compounds for one hour before being stimulated with lipopolysaccharide (LPS) to induce the MAP4K4 signaling cascade. Following stimulation, the cells were lysed, and the levels of phosphorylated JNK (a downstream target of MAP4K4) were quantified using a sandwich ELISA. The IC50 values represent the concentration of the compound required to inhibit JNK phosphorylation by 50%.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
Male DBA/1 mice were immunized with bovine type II collagen to induce arthritis. Once the symptoms of arthritis were established, the mice were randomized into treatment groups and dosed orally twice daily (BID) with either vehicle control or the respective compounds at 30 mg/kg. The disease progression was monitored by measuring paw swelling using a digital caliper. At the end of the study, blood samples were collected to measure the levels of pro-inflammatory cytokines (IL-6 and TNF-α) using a multiplex immunoassay. The percentage of inhibition of paw swelling and cytokine reduction was calculated relative to the vehicle-treated group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: MAP4K4 Signaling Pathway and Inhibition.
Caption: In Vivo CIA Mouse Model Workflow.
Caption: In Vitro to In Vivo Translational Logic.
Comparative Analysis of Inhibitory Activity for Heterocyclyl Carbamate Derivative 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the inhibitory activity of a novel compound, Heterocyclyl Carbamate Derivative 1, against a panel of selected kinases. The performance of this derivative is compared with established kinase inhibitors, Staurosporine and Sorafenib, to benchmark its potency and selectivity. All data presented herein are supported by detailed experimental protocols to ensure reproducibility.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against a panel of kinases, and the half-maximal inhibitory concentrations (IC50) were determined. The results are summarized in the table below, alongside the corresponding data for the reference inhibitors. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) |
| Kinase A | 15 | 5 | 92 |
| Kinase B | 250 | 8 | >10,000 |
| Kinase C | 800 | 12 | 6 |
| Kinase D | >10,000 | 20 | 20 |
Signaling Pathway Context
To understand the biological context of these findings, the following diagram illustrates a generic kinase signaling cascade. Inhibition of a specific kinase within such a pathway can modulate downstream cellular responses, which is a common mechanism for therapeutic intervention in various diseases.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Protocols
The following protocols detail the methodologies used to generate the quantitative data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinases (Kinase A, B, C, D)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (this compound, Staurosporine, Sorafenib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound is prepared in DMSO.
-
Assay Reaction: The kinase, peptide substrate, and test compound are mixed in the assay buffer and incubated for 10 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Substrate Capture: A portion of the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
Caption: In Vitro Kinase Assay Workflow.
Benchmarking a Novel Heterocyclyl Carbamate Derivative Against Standard-of-Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer
For Immediate Release: A new investigational agent, designated as Heterocyclyl Carbamate (B1207046) Derivative 1, is undergoing preclinical and early-phase clinical evaluation for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. This guide provides a comparative analysis of this novel derivative against the current standard-of-care targeted therapies, Sotorasib and Adagrasib, for researchers, scientists, and drug development professionals.
Mutations in the KRAS gene are one of the most common oncogenic drivers in NSCLC, with the G12C mutation being particularly prevalent, occurring in approximately 13% of patients with lung adenocarcinoma.[1][2] For decades, KRAS was considered an "undruggable" target.[1] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant protein has revolutionized the treatment landscape for this patient population.
This report will detail the shared mechanism of action of these targeted agents, present a comparative summary of the pivotal clinical trial data for the approved drugs, and provide a standardized experimental protocol for the evaluation of new chemical entities in this class.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
Heterocyclyl Carbamate Derivative 1, along with the standard-of-care drugs Sotorasib and Adagrasib, are small molecule inhibitors that function by selectively and irreversibly binding to the mutant KRAS G12C protein.
In its normal state, the KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and leading to uncontrolled cell signaling and tumor growth.
These inhibitors exploit the unique cysteine residue present in the mutant protein. They form a covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state. This action effectively blocks the downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and promoting apoptosis.
Comparative Efficacy of Standard-of-Care Drugs
The following tables summarize the key efficacy outcomes from pivotal clinical trials for Sotorasib and Adagrasib in patients with previously treated KRAS G12C-mutated NSCLC. This data serves as the benchmark for the clinical development of this compound.
Table 1: Efficacy in Phase II Registrational Trials
| Endpoint | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Number of Patients | 124 | 112 |
| Objective Response Rate (ORR) | 37.1%[1] | 43.0%[3] |
| Disease Control Rate (DCR) | 80.6%[1] | 80.0%[3] |
| Median Duration of Response (DoR) | 11.1 months[4] | 8.5 months[3] |
| Median Progression-Free Survival (PFS) | 6.8 months[1] | 6.5 months[3] |
| Median Overall Survival (OS) | 12.5 months[4] | 12.6 months[3] |
Table 2: Efficacy in Phase III Confirmatory Trials vs. Docetaxel
| Endpoint | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) | Docetaxel (CodeBreaK 200) | Docetaxel (KRYSTAL-12) |
| Number of Patients | 171 | 301 | 174 | 152 |
| Objective Response Rate (ORR) | 28.1%[5] | 32.0%[6] | 13.2%[5] | 9.0%[6] |
| Median Progression-Free Survival (PFS) | 5.6 months[5] | 5.5 months[6] | 4.5 months[5] | 3.8 months[6] |
| 12-month PFS Rate | 24.8%[5] | Not Reported | 10.1%[5] | Not Reported |
| Median Overall Survival (OS) | 10.6 months[5] | Immature Data | 11.3 months[5] | Immature Data |
Comparative Safety and Tolerability
The safety profile is a critical differentiator for novel agents. The most common treatment-related adverse events (TRAEs) for Sotorasib and Adagrasib are summarized below.
Table 3: Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Sotorasib (Pooled Data) | Adagrasib (KRYSTAL-1) |
| Diarrhea | 31.1%[7] | 48.0%[8] |
| Nausea | 14.6%[7] | 54.0%[8] |
| Vomiting | Not Reported as ≥10% | 34.0%[8] |
| Fatigue | Not Reported as ≥10% | 28.0%[8] |
| Increased Alanine Aminotransferase (ALT) | 12.4%[7] | 23.0%[8] |
| Increased Aspartate Aminotransferase (AST) | 12.2%[7] | Not Reported as >20% |
| Musculoskeletal Pain | ≥20% (unspecified %)[9] | Not Reported as >20% |
| Cough | ≥20% (unspecified %)[9] | Not Reported as >20% |
Standardized Experimental Protocol: Phase II Clinical Trial Design
The following outlines a representative experimental protocol for a Phase II, single-arm, open-label study to evaluate the efficacy and safety of this compound.
Title: A Phase II Study of this compound in Patients with Previously Treated Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring a KRAS G12C Mutation.
Primary Objective:
-
To evaluate the objective response rate (ORR) of this compound as assessed by a blinded independent central review (BICR) according to RECIST v1.1.
Secondary Objectives:
-
To assess the duration of response (DoR).
-
To determine the disease control rate (DCR).
-
To evaluate progression-free survival (PFS) and overall survival (OS).
-
To characterize the safety and tolerability profile.
Key Eligibility Criteria:
-
Inclusion:
-
Histologically confirmed locally advanced or metastatic NSCLC.
-
Documented KRAS G12C mutation identified through a validated testing method.
-
Disease progression on or after at least one prior systemic therapy, including a platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.
-
At least one measurable lesion as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
-
Exclusion:
-
Active brain metastases.
-
Prior treatment with a KRAS G12C inhibitor.
-
Clinically significant gastrointestinal abnormalities that may affect drug absorption.
-
Treatment Plan:
-
This compound administered orally at a predefined dose and schedule (e.g., 800 mg once daily) in 21-day cycles.
-
Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
Assessments:
-
Tumor assessments (CT or MRI) performed at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
Safety monitoring, including physical examinations, vital signs, and laboratory tests, at baseline and regularly throughout the study.
-
Adverse events graded according to CTCAE v5.0.
Statistical Analysis:
-
The primary endpoint (ORR) will be calculated with a 95% confidence interval.
-
Secondary endpoints such as DoR, PFS, and OS will be estimated using the Kaplan-Meier method.
References
- 1. ilcn.org [ilcn.org]
- 2. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups - Oncology Practice Management [oncpracticemanagement.com]
- 3. ajmc.com [ajmc.com]
- 4. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 6. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 7. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. aacrjournals.org [aacrjournals.org]
Cross-Validation of Analytical Methods for Heterocyclyl Carbamate Derivative 1: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation and cross-validation of analytical methods are paramount to ensure data integrity and reliability, particularly in the development of novel therapeutic agents such as "Heterocyclyl carbamate (B1207046) derivative 1". This guide provides an objective comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this derivative. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection and cross-validation of the most suitable analytical approach. While specific validated methods for "Heterocyclyl carbamate derivative 1" are not publicly available, this guide draws upon established methods for analogous carbamate and heterocyclic compounds.[1][2][3]
"this compound" is a compound with potential applications in the research of inflammatory and neurological diseases.[4] The reliable measurement of its concentration in various matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize typical performance characteristics for HPLC and LC-MS/MS methods based on data from validated assays for similar carbamate compounds.[1][5][6][7]
Table 1: Comparison of HPLC and LC-MS/MS Method Performance
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999[1] | ≥ 0.995[6] |
| Limit of Detection (LOD) | 1 - 5 µg/L[1] | 0.2 - 2.0 µg/kg[3] |
| Limit of Quantification (LOQ) | 5 - 20 µg/L[1][5] | 0.5 - 5.0 µg/kg[3] |
| Accuracy (Recovery) | 80 - 110%[1] | 85 - 115%[6] |
| Precision (RSD) | < 10%[1] | < 15%[6] |
Table 2: Acceptance Criteria for Inter-Laboratory Cross-Validation
| Parameter | Acceptance Criteria |
| Linearity (r) | Correlation coefficient (r) should be > 0.99 at both laboratories.[8] |
| Mean Accuracy Difference | The difference in mean accuracy between the two labs should be ≤ 15% for Quality Control (QC) samples.[8] |
| Mean Precision Difference | The difference in mean precision (CV) between the two labs should be ≤ 15% for QC samples.[8] |
| Analysis of a Blinded Set of Samples | At least two-thirds of the blinded samples should have concentrations within 20% of each other between the two laboratories.[9] |
Experimental Protocols
Detailed and standardized protocols are essential for the successful implementation and cross-validation of analytical methods across different laboratories.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is often suitable for the analysis of formulations or samples with higher concentrations of the analyte due to its robustness and cost-effectiveness.[10] For carbamates, fluorescence detection after derivatization can enhance sensitivity and selectivity.[11][12]
-
Sample Preparation (e.g., from a biological matrix):
-
Aliquots of the sample (e.g., plasma, tissue homogenate) are mixed with a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further concentrated by evaporation under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C, to ensure reproducibility.
-
-
Detection:
-
UV Detection: The wavelength is set based on the maximum absorbance of "this compound".
-
Fluorescence Detection (with post-column derivatization):
-
After separation on the column, the eluent is mixed with a reagent solution (e.g., o-phthalaldehyde (B127526) (OPA) for N-methylcarbamates) in a post-column reaction module.[12]
-
The fluorescent derivative is then detected at appropriate excitation and emission wavelengths.[11]
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of analytes in complex matrices.[13][14]
-
Sample Preparation:
-
Similar to HPLC, sample preparation can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences.[6][9]
-
An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process to correct for matrix effects and variability in extraction recovery.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is typically used, often with smaller particle sizes (e.g., < 3 µm) for better resolution and faster analysis times.[6]
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate (B1220265) to improve ionization.[2]
-
Flow Rate: Generally in the range of 0.2 - 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions.[3] This provides a high degree of selectivity and sensitivity.
-
Mandatory Visualizations
Signaling Pathway
Given that "this compound" may be used in research for inflammatory and neurological diseases, a potential mechanism of action could involve the modulation of key signaling pathways implicated in these conditions, such as the NF-κB pathway, which is a central regulator of inflammation.
Caption: Potential modulation of the NF-κB inflammatory pathway by Derivative 1.
Experimental Workflow
A robust cross-validation workflow is crucial to ensure that analytical methods produce comparable results across different laboratories.[8]
Caption: Workflow for the inter-laboratory cross-validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. s4science.at [s4science.at]
- 12. agilent.com [agilent.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
Confirming Cellular Target Engagement of Heterocyclyl Carbamate Derivative 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of "Heterocyclyl carbamate (B1207046) derivative 1," a novel compound with potential applications in inflammatory and neurological diseases.[1] Given that many agents in these therapeutic areas target protein kinases, this document will proceed under the working hypothesis that "Heterocyclyl carbamate derivative 1" is a kinase inhibitor. We will compare its performance with established kinase inhibitors using widely accepted experimental methodologies.
Introduction to Target Engagement
Confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides essential data for optimizing dosage and predicting clinical efficacy. A variety of biochemical and biophysical methods can be employed to measure the direct binding of a compound to its target protein in living cells.[2][3]
This guide will focus on three common and robust methods for confirming target engagement of a putative kinase inhibitor:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[2][4][5]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.
-
Western Blot Analysis of Downstream Signaling: This technique provides functional evidence of target engagement by measuring the modulation of a known substrate of the target kinase.
For the purpose of this guide, we will compare "this compound" with two hypothetical, well-characterized kinase inhibitors, "Alternative Inhibitor A" and "Alternative Inhibitor B," both targeting the same hypothetical kinase.
Comparative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" and two alternative inhibitors.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | EC₅₀ of Thermal Stabilization (°C) | Maximum Stabilization (°C) |
| This compound | Kinase X | 1.2 µM | 4.5 |
| Alternative Inhibitor A | Kinase X | 0.5 µM | 5.2 |
| Alternative Inhibitor B | Kinase X | 5.8 µM | 3.1 |
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target Protein | IC₅₀ of Tracer Displacement (nM) | BRET Ratio at 10 µM |
| This compound | Kinase X | 850 | 0.12 |
| Alternative Inhibitor A | Kinase X | 250 | 0.08 |
| Alternative Inhibitor B | Kinase X | 3200 | 0.25 |
Table 3: Western Blot Analysis of Downstream Signaling
| Compound | Target Protein | IC₅₀ of Substrate Phosphorylation Inhibition (µM) | Maximum Inhibition (%) at 10 µM |
| This compound | Kinase X | 1.5 | 85 |
| Alternative Inhibitor A | Kinase X | 0.6 | 92 |
| Alternative Inhibitor B | Kinase X | 7.2 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells expressing the target kinase to 70-80% confluency.
-
Treat cells with varying concentrations of "this compound," "Alternative Inhibitor A," "Alternative Inhibitor B," or vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) at each concentration.
-
Plot the change in Tm against the logarithm of the compound concentration to determine the EC₅₀ of thermal stabilization.
-
NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer and varying concentrations of "this compound," "Alternative Inhibitor A," "Alternative Inhibitor B," or vehicle control to the cells.
-
Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration.
-
Determine the IC₅₀ of tracer displacement from the resulting dose-response curve.
-
Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of "this compound," "Alternative Inhibitor A," "Alternative Inhibitor B," or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Plot the normalized signal against the logarithm of the compound concentration to determine the IC₅₀ of phosphorylation inhibition.
-
Visualizations
The following diagrams illustrate the conceptual frameworks of the signaling pathway and experimental workflows.
Caption: Hypothetical signaling pathway of Kinase X.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: NanoBRET™ Target Engagement Assay workflow.
References
"Heterocyclyl carbamate derivative 1" comparison of different synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Heterocyclyl Carbamate (B1207046) Derivative 1, identified as 1-[(3-aminophenyl)methyl]-4-piperidinyl (diphenylmethyl)carbamate (CAS No. 168830-01-1). The routes are evaluated based on reaction conditions, yields, and reagent accessibility, supported by detailed experimental protocols. This information is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Late-Stage Carbamate Formation | Route 2: Late-Stage N-Alkylation |
| Key Reaction | Reaction of a substituted piperidinol with an isocyanate or chloroformate | N-alkylation of a piperidinyl carbamate with a benzyl (B1604629) halide |
| Starting Materials | 1-[(3-nitrobenzyl)]piperidin-4-ol, Diphenylmethyl isocyanate | Piperidin-4-ol, Diphenylmethyl chloroformate, 1-(chloromethyl)-3-nitrobenzene |
| Overall Yield | Potentially higher due to fewer steps with sensitive functional groups | May be lower due to potential side reactions during N-alkylation |
| Scalability | Generally good, with well-established procedures for carbamate formation | Can be challenging due to the need to control N-alkylation and potential for over-alkylation |
| Reagent Availability | Isocyanates can be hazardous and may require in-situ generation | Benzyl halides are common reagents; piperidinyl carbamate may require synthesis |
| Purification | Standard chromatographic techniques | May require more complex purification to separate starting materials and byproducts |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Workflow for the Late-Stage Carbamate Formation (Route 1).
Caption: Workflow for the Late-Stage N-Alkylation (Route 2).
Experimental Protocols
Route 1: Late-Stage Carbamate Formation
This route involves the initial synthesis of the substituted piperidine (B6355638) core, followed by the formation of the carbamate bond in a later step.
Step 1: Synthesis of 1-(3-nitrobenzyl)piperidin-4-ol
-
To a solution of 4-hydroxypiperidine (B117109) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (B128534) (1.2 eq) or potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C and add 1-(bromomethyl)-3-nitrobenzene (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(3-nitrobenzyl)piperidin-4-ol.
Step 2: Synthesis of 1-[(3-nitrobenzyl)]-4-piperidinyl (diphenylmethyl)carbamate
-
Dissolve 1-(3-nitrobenzyl)piperidin-4-ol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add diphenylmethyl isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
A catalytic amount of a tin catalyst, such as dibutyltin (B87310) dilaurate, can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours until completion as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-substituted carbamate from the previous step in a suitable solvent like methanol (B129727) or ethanol.
-
Add a catalyst such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Route 2: Late-Stage N-Alkylation
This approach involves the formation of the carbamate on the piperidine ring first, followed by the introduction of the substituted benzyl group.
Step 1: Synthesis of Piperidin-4-yl (diphenylmethyl)carbamate
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.
-
Add a base, such as sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add diphenylmethyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction vigorously at room temperature for 2-6 hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by crystallization or column chromatography.
Step 2: N-Alkylation with 1-(chloromethyl)-3-nitrobenzene
-
To a solution of piperidin-4-yl (diphenylmethyl)carbamate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Add 1-(chloromethyl)-3-nitrobenzene (1.1 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can be beneficial.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Step 3: Reduction of the Nitro Group
-
Follow the same procedure as described in Step 3 of Route 1 to reduce the nitro group to the amine, yielding this compound.
Concluding Remarks
The choice between Route 1 and Route 2 for the synthesis of this compound will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. Route 1 may be more convergent and potentially higher yielding, while Route 2 offers an alternative that may be advantageous if the piperidinyl carbamate intermediate is readily available. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route.
Independent Verification of Published Findings for a Heterocyclyl Carbamate Derivative with Muscarinic M3 Receptor Antagonism
For researchers, scientists, and drug development professionals, an objective analysis of publicly available data on "Heterocyclyl carbamate (B1207046) derivative 1," identified as a muscarinic M3 receptor antagonist, is presented. This guide summarizes its foundational data from patent literature and provides a framework for comparison with alternative compounds.
"Heterocyclyl carbamate derivative 1," a compound cataloged by chemical suppliers for research in inflammatory and neurological diseases, has been identified through its CAS number (168830-01-1) as a specific chemical entity described in the patent literature. The primary source of information for this compound is the patent WO 9506635 A1, titled "Preparation of heterocyclyl carbamate derivatives with muscarine (B1676868) M3 receptor antagonism."[1] This patent discloses the synthesis and initial biological screening data for a series of compounds, including the one now generically referred to as "this compound."
Mechanism of Action: Muscarinic M3 Receptor Antagonism
Muscarinic M3 receptors are G-protein coupled receptors predominantly found on smooth muscle cells, secretory glands, and in the central nervous system. Their activation by acetylcholine (B1216132) leads to a cascade of intracellular events resulting in smooth muscle contraction and increased glandular secretion. Antagonism of the M3 receptor, therefore, leads to smooth muscle relaxation and reduced secretions. This mechanism is the basis for the therapeutic use of M3 antagonists in conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome. The potential application of "this compound" in inflammatory and neurological diseases stems from this established mechanism of action.
dot
Caption: Mechanism of Muscarinic M3 Receptor Antagonism.
Data Presentation
As the specific quantitative data for "this compound" is contained within the patent WO 9506635 A1 and not in publicly peer-reviewed journals, a direct comparative table with independently verified alternatives is challenging. However, a template for such a comparison is provided below. Researchers who have access to the patent or who synthesize the compound can use this structure to compare its performance against established M3 antagonists.
Table 1: Comparative Profile of Muscarinic M3 Receptor Antagonists
| Parameter | This compound (Data from WO 9506635 A1) | Alternative 1 (e.g., Tiotropium) | Alternative 2 (e.g., Solifenacin) |
| Binding Affinity (Ki) for M3 Receptor (nM) | Data to be extracted from patent | ~0.1-0.3 | ~1.5-2.5 |
| Selectivity (M3 vs. M2) | Data to be extracted from patent | ~10-fold | ~9-fold |
| In vitro Potency (EC50) in functional assay (e.g., smooth muscle contraction) (nM) | Data to be extracted from patent | ~0.5-1.5 | ~5-15 |
| In vivo Efficacy (Model and Endpoint) | Data to be extracted from patent | Bronchodilation in animal models | Reduction of urinary frequency in animal models |
| Pharmacokinetic Profile (e.g., half-life) | Data to be extracted from patent | Long-acting (inhalation) | Orally bioavailable, once-daily dosing |
Experimental Protocols
The following are generalized methodologies for key experiments typically cited in the evaluation of muscarinic M3 receptor antagonists, based on standard practices in the field. The specific details for "this compound" would be found in the experimental section of patent WO 9506635 A1.
Radioligand Binding Assay for Muscarinic Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for the M3 receptor.
-
Materials: Cell membranes expressing human M3 receptors, radioligand (e.g., [3H]N-methylscopolamine), test compound, buffer solutions, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Smooth Muscle Contraction)
-
Objective: To assess the functional antagonist activity of the test compound.
-
Materials: Isolated tissue preparations (e.g., guinea pig trachea or bladder strips), organ bath, physiological salt solution, a muscarinic agonist (e.g., carbachol), and the test compound.
-
Procedure:
-
Mount the tissue strips in an organ bath containing physiological salt solution and aerate with carbogen.
-
Record the isometric tension of the muscle strips.
-
Generate a cumulative concentration-response curve to the agonist in the absence and presence of different concentrations of the test compound.
-
Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
dot
Caption: General Experimental Workflow for Evaluation.
Conclusion
"this compound" represents a potential muscarinic M3 receptor antagonist with therapeutic possibilities in inflammatory and neurological diseases. The foundational data for this compound is primarily located within the patent WO 9506635 A1. For a comprehensive and independent verification of its properties, researchers would need to either access the detailed experimental data within this patent or synthesize the compound and perform head-to-head comparisons with established M3 antagonists using standardized protocols as outlined in this guide. This approach will enable an objective assessment of its potential advantages in terms of potency, selectivity, and pharmacokinetic profile.
References
A Comparative Analysis of the ADME Properties of Tofacitinib, a Heterocyclyl Carbamate Derivative, and Ibuprofen
For research, scientific, and drug development professionals, this guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the Janus kinase (JAK) inhibitor Tofacitinib (B832), a notable heterocyclyl carbamate (B1207046) derivative, and the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This comparison is supported by experimental data to inform early-stage drug development and candidate selection.
Disclaimer: "Heterocyclyl carbamate derivative 1" is a placeholder term. This guide uses Tofacitinib as a representative example of this class of compounds due to the availability of public data.
Comparative ADME Properties
The following table summarizes key ADME parameters for Tofacitinib and Ibuprofen, offering a side-by-side comparison of their pharmacokinetic profiles.
| ADME Parameter | Tofacitinib | Ibuprofen |
| Absorption | ||
| Oral Bioavailability | 74%[1][2] | High |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 1 hour[1][2] | 1 - 2 hours[3] |
| Distribution | ||
| Plasma Protein Binding | ~40% (primarily to albumin)[1][2][4] | >90%[3] |
| Volume of Distribution (Vd) | 87 L[2][5] | 0.12 - 2 L/kg[3] |
| Metabolism | ||
| Primary Metabolic Pathway | Hepatic metabolism via CYP3A4 and CYP2C19[6] | Hepatic |
| Excretion | ||
| Major Route of Elimination | ~70% hepatic metabolism and 30% renal excretion of the parent drug[1] | Primarily renal (45-79% as metabolites and parent drug)[3] |
| Half-life (t1/2) | ~3 hours[6] | ~1.8 - 2.44 hours[3] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols are fundamental to generating the comparative data presented.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its persistence in the body.
Protocol:
-
Test System Preparation: Pooled human liver microsomes or cryopreserved hepatocytes are commonly used. For microsomal assays, the protein concentration is adjusted (e.g., 0.5 mg/mL). For hepatocytes, cells are resuspended in an appropriate medium to a concentration of approximately 1 x 10^6 viable cells/mL.[7]
-
Compound Incubation: The test compound (e.g., at 1 µM and 10 µM) is incubated with the prepared test system at 37°C.[7] For cytochrome P450-mediated metabolism in microsomes, a cofactor, such as NADPH, is added to initiate the reaction.[8] Control incubations are performed without the cofactor to assess non-enzymatic degradation.[7]
-
Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.[9]
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.[7] This also serves to precipitate proteins.
-
Quantification: After centrifugation to remove precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[8]
-
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[8]
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[10]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the passage of a low-permeability marker like Lucifer Yellow.[10]
-
Compound Transport Study: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B transport) or to the basolateral (B) side to assess efflux (B to A transport). The plates are incubated at 37°C.[11]
-
Sampling: At a predetermined time point (e.g., 2 hours), samples are taken from the receiver compartment (basolateral for A to B, apical for B to A).[12]
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS analysis.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of the B-A Papp to the A-B Papp provides the efflux ratio, which, if greater than 2, suggests the compound is a substrate for efflux transporters like P-glycoprotein.[10]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to therapeutic targets.
Protocol:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells with two chambers separated by a semi-permeable membrane.[13]
-
Sample Preparation: The test compound is added to plasma (e.g., human, rat) at a specified final concentration.[14]
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[14][15]
-
Incubation: The sealed device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[16]
-
Sampling: Aliquots are removed from both the plasma and buffer chambers.[14]
-
Quantification: The concentration of the test compound in the aliquots from both chambers is measured by LC-MS/MS.[15]
-
Data Analysis: The fraction of the unbound drug (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the described ADME assays.
References
- 1. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Application of Physiologically Based Pharmacokinetic Modeling to Predict Drug Exposure and Support Dosing Recommendations for Potential Drug‐Drug Interactions or in Special Populations: An Example Using Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. enamine.net [enamine.net]
- 14. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Heterocyclyl carbamate derivative 1 proper disposal procedures
Proper disposal of Heterocyclyl carbamate (B1207046) derivative 1 is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. The following guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical class.
The primary directive for the disposal of Heterocyclyl carbamate derivative 1 is to treat it as hazardous waste and consign it to an approved waste disposal plant.[1] Never dispose of this chemical down the drain or in regular trash.
Immediate Safety Protocols
Personal Protective Equipment (PPE): Before handling the chemical or its waste, it is imperative to wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Chemical-resistant gloves (such as nitrile or neoprene).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat .[1]
Handling Precautions: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] All equipment used when handling the product must be grounded to prevent electrostatic charges.[2][3]
Step-by-Step Disposal Protocol
Adherence to a strict procedural workflow is necessary to ensure safe handling and disposal. This process involves careful planning and clear communication with your institution's Environmental Health and Safety (EHS) department.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container with the full chemical name, "this compound," its CAS number, and the words "Hazardous Waste".[1]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
Crucially, carbamates as a class should be segregated from strong acids, bases, oxidizing agents, and strong reducing agents like hydrides. [1][2] Mixing with incompatible materials can lead to dangerous reactions, potentially producing flammable gases.[2]
-
-
Waste Accumulation and Storage:
-
Use only appropriate, properly sealed containers for waste storage.[4][5]
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[1][4]
-
The storage area should be away from sources of ignition and incompatible materials.[1] Ensure the container is kept closed at all times, except when adding waste.[1][4]
-
-
Scheduling a Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][5]
-
Provide them with all necessary information regarding the waste, including the chemical name, quantity, and any other relevant details.[1]
-
Follow their specific procedures for waste pickup and transportation.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of.[1] This is often a regulatory requirement.
-
-
Spill Management:
-
In case of a small spill, absorb the material with inert, non-combustible material such as sand, earth, or vermiculite.[2][6] Do not use combustible materials like sawdust.
-
Use clean, non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[2]
-
For any spill, isolate the area and prevent entry into waterways or sewers.[2]
-
Quantitative Data for Disposal
Quantitative disposal parameters are highly specific to the particular derivative and local regulations. Always consult the Safety Data Sheet (SDS) for the exact compound and your institution's EHS guidelines for precise values.
| Parameter | Guideline | Source of Information |
| P-List Quantity Limit | If the specific derivative is an acutely toxic "P-listed" waste, a maximum of one quart may be accumulated at a time in a satellite accumulation area.[4][5] | Compound-specific SDS, EPA Regulations |
| SAA Volume Limit | A maximum of 55 gallons of total hazardous waste may be stored within any single Satellite Accumulation Area.[4] | Institutional EHS Guidelines, EPA Regulations |
| Container Residue Limit | For a container to be considered "empty," no more than 3% by weight of the original contents may remain (for containers <110 gal).[7] | RCRA Regulations (40 CFR 261.7) |
| Aqueous Waste pH | Aqueous waste may require pH neutralization before pickup. The acceptable range (e.g., pH 5.5-9.5) is determined by the disposal facility. | Institutional EHS Guidelines |
Experimental Protocols
Protocol: Neutralization of Corrosive Waste (General Guidance)
This procedure should only be performed by trained personnel if explicitly permitted by your institution's EHS department for specific waste streams. Neutralization reactions can generate heat and vapors.[8]
-
Preparation:
-
Neutralization:
-
For acidic waste: Slowly add a weak base (e.g., sodium bicarbonate or soda ash) in small portions.
-
For basic waste: Slowly add a weak acid (e.g., citric acid or acetic acid).
-
Stir the solution constantly and monitor the temperature and any gas evolution.[8]
-
Periodically check the pH of the solution using a pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH is within the range specified by your EHS office.
-
-
Final Disposal:
-
Once neutralized, the solution must still be disposed of as hazardous waste.
-
Label the container clearly as "Neutralized this compound waste" and include all components.
-
Arrange for pickup through your EHS department.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. agilent.com [agilent.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
